Dapiprazole
Description
Properties
IUPAC Name |
3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19/h2-3,6-7H,4-5,8-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWZESUMWJKKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223140 | |
| Record name | Dapiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dapiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 7.51e-01 g/L | |
| Record name | Dapiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72822-12-9 | |
| Record name | Dapiprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72822-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapiprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapiprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RNZ8GJO7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dapiprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dapiprazole's Antagonistic Mechanism of Action on Alpha-1 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapiprazole is a potent and selective antagonist of alpha-1 adrenergic receptors, with a pronounced affinity for the α1A and α1D subtypes over the α1B subtype. Its mechanism of action is centered on the competitive blockade of these receptors, primarily in smooth muscle tissues. This antagonism inhibits the canonical Gq/11-mediated signaling cascade, preventing the downstream mobilization of intracellular calcium and subsequent physiological responses, such as smooth muscle contraction. This technical guide provides an in-depth exploration of this compound's interaction with alpha-1 adrenergic receptors, detailing its binding affinities, the intricacies of the signaling pathways it modulates, and the experimental protocols used to elucidate its mechanism of action.
Introduction
This compound is a pharmaceutical agent recognized for its alpha-1 adrenergic antagonist properties.[1][2] Clinically, it has been utilized in ophthalmology to reverse mydriasis induced by adrenergic agonists.[2] Its therapeutic effect stems from its ability to block the alpha-1 adrenergic receptors on the dilator muscle of the iris, leading to miosis (pupil constriction).[1][2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for its optimal use and for the development of novel therapeutics targeting the alpha-1 adrenergic system. This guide synthesizes the current knowledge on this compound's interaction with alpha-1 adrenergic receptor subtypes, providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.
Quantitative Analysis of this compound's Affinity for Alpha-1 Adrenergic Receptor Subtypes
The affinity of this compound for the different alpha-1 adrenergic receptor subtypes has been primarily determined through functional antagonism studies, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Receptor Subtype | Tissue Preparation | Agonist | pA2 Value | Reference |
| Alpha-1A | Rat Vas Deferens | Norepinephrine | 7.93 | |
| Alpha-1B | Guinea-pig Spleen | Norepinephrine | 7.13 | |
| Alpha-1D | Rat Aorta | Norepinephrine | 8.26 |
Table 1: Functional Affinity (pA2) of this compound for Alpha-1 Adrenergic Receptor Subtypes.
Signaling Pathways Modulated by this compound
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. This compound, as a competitive antagonist, prevents this initial activation step.
The Canonical Gq/11-PLC Signaling Pathway
The primary signaling pathway for all alpha-1 adrenergic receptor subtypes involves the activation of Phospholipase C (PLC).
Subtype-Specific and Non-Canonical Signaling
Recent evidence suggests that alpha-1 adrenergic receptor subtypes can also engage in signaling pathways beyond the canonical PLC activation. The α1A-AR subtype, in particular, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), through an endocytic pathway that is independent of Gq/PLC/PKC signaling. Stimulation of α1b and α1d-AR can also lead to the activation of phospholipase A2.
References
Pharmacology of Dapiprazole as a Miotic Agent: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the pharmacology of dapiprazole, an α-adrenergic antagonist, with a specific focus on its application as a miotic agent. This compound is primarily utilized to reverse iatrogenically induced mydriasis following ophthalmic examinations. This guide details its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and summarizes key clinical and preclinical findings. It includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of cellular pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction
This compound is a selective alpha-1 adrenergic receptor antagonist belonging to the N-arylpiperazine class of compounds.[1] Marketed under the brand name Rev-Eyes, it is formulated as a 0.5% ophthalmic solution to reverse mydriasis (pupil dilation) induced by adrenergic (e.g., phenylephrine) or, to a lesser extent, parasympatholytic agents (e.g., tropicamide).[2][3][4] Its clinical utility lies in its ability to rapidly restore normal pupillary function and visual acuity after diagnostic eye examinations, reducing photophobia and discomfort for the patient.[4] While effective, it has been discontinued in some markets due to a relatively slow onset of action compared to other options.
Mechanism of Action
This compound's miotic effect is mediated by its antagonism of α1-adrenergic receptors located on the iris dilator muscle. The diameter of the pupil is controlled by the opposing actions of two iris muscles: the sympathetically innervated dilator muscle and the parasympathetically innervated sphincter muscle.
-
Sympathetic Control of Mydriasis: The sympathetic nervous system releases norepinephrine, which binds to α1-adrenergic receptors on the iris dilator muscle. This binding initiates a signaling cascade that results in muscle contraction, pulling the iris radially and causing the pupil to dilate (mydriasis).
-
This compound's Antagonistic Action: this compound selectively binds to and blocks these α1-adrenergic receptors. By preventing norepinephrine from binding, it inhibits the contraction of the dilator muscle.
-
Resultant Miosis: The unopposed action of the parasympathetically controlled iris sphincter muscle, which constricts the pupil, becomes dominant. This leads to a reduction in pupil size, an effect known as miosis.
Importantly, this compound has no significant effect on the ciliary muscle, meaning it does not induce changes in the depth of the anterior chamber or the thickness of the lens, nor does it significantly impact accommodation.
Pharmacodynamics
The primary pharmacodynamic effect of topical this compound is pupillary constriction. Its activity is characterized by its receptor binding profile and its clinical effects on pupil size and intraocular pressure.
Receptor Affinity
This compound exhibits selectivity for α1-adrenoceptor subtypes. Functional affinity studies have shown it to be moderately selective for the A and D subtypes over the B subtype. This selectivity profile may contribute to its specific ocular effects with minimal systemic side effects.
Table 1: Functional Affinity of this compound at α1-Adrenoceptor Subtypes
| Receptor Subtype | Tissue Model | pA2 Value |
|---|---|---|
| α1A | Rat Vas Deferens | 7.93 |
| α1B | Guinea-Pig Spleen | 7.13 |
| α1D | Rat Aorta | 8.26 |
Data sourced from Eltze M, 1997. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Clinical Efficacy
This compound has demonstrated safe and rapid reversal of mydriasis produced by phenylephrine and, to a lesser degree, tropicamide. The rate of pupillary constriction can be influenced by iris color, with a slightly slower onset in individuals with brown irides compared to those with blue or green irides; however, the final pupil size achieved is not affected by eye color.
Table 2: Clinical Efficacy of this compound 0.5% in Reversing Mydriasis
| Mydriatic Agent(s) | Study Population | Key Finding | Reference |
|---|---|---|---|
| Phenylephrine 2.5% & Tropicamide 1% | 50 subjects | Statistically significant decrease in pupil size in this compound-treated eyes vs. control eyes. | Allinson RW, et al. 1990 |
| Phenylephrine 2.5% or 10% | Optometry students & spouses | Effective reversal for both phenylephrine concentrations. Partially effective for tropicamide 0.5%. | Nyman N, et al. 1990 |
| Phenylephrine 2.5% & Tropicamide 0.5% | N/A | A lower dosage (one drop) is as efficacious as higher dosages (2+ drops) with fewer side effects. | Doughty MJ, et al. 1998 |
Effects on Intraocular Pressure (IOP)
This compound does not significantly alter intraocular pressure in either normotensive eyes or in eyes with elevated IOP. Some studies have noted a reduction in postoperative IOP rise when used intracamerally after cataract surgery.
Pharmacokinetics
-
Administration and Absorption: this compound is administered as a topical ophthalmic solution. Following instillation, it penetrates the corneal epithelium to reach ocular tissues.
-
Distribution: It achieves high concentrations in the iris and ciliary body, tissues rich in adrenoceptors. This targeted distribution contributes to its localized effect.
-
Systemic Exposure: Systemic absorption after topical administration is negligible, minimizing the risk of systemic side effects. Plasma concentrations are very low compared to those after systemic administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological studies. Below are representative protocols for key experiments used to evaluate this compound.
Protocol: In Vitro Receptor Affinity Assay
This protocol is based on functional affinity studies used to determine the potency of antagonists like this compound.
-
Tissue Preparation: Isolate tissues expressing specific α1-adrenoceptor subtypes (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).
-
Experimental Setup: Mount tissues in an organ bath containing an appropriate physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve for an α1-agonist (e.g., norepinephrine) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 60 minutes).
-
Second Concentration-Response Curve: In the continued presence of this compound, generate a second concentration-response curve for the agonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot to determine the pA2 value, which quantifies the affinity of this compound for the receptor subtype.
Protocol: In Vivo Mydriasis Reversal Study (Human Clinical Trial)
This protocol outlines a typical double-masked, placebo-controlled crossover study to evaluate the efficacy of this compound in human subjects.
-
Subject Recruitment: Enroll healthy adult volunteers with no history of ocular disease. Obtain informed consent.
-
Baseline Measurements: Measure baseline pupil diameter (in scotopic conditions), accommodative amplitude, and visual acuity.
-
Induction of Mydriasis: Instill a standard mydriatic agent (e.g., 2 drops of 2.5% phenylephrine) into both eyes of each subject.
-
Confirmation of Mydriasis: Wait for maximal pupil dilation (e.g., 60 minutes) and record the pupil diameter.
-
Randomized Treatment: Randomly assign one eye to receive this compound 0.5% solution and the other to receive a placebo (e.g., saline or vehicle). Administer 2 drops.
-
Data Collection: Measure pupil diameter, accommodative amplitude, and visual acuity at fixed intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) post-treatment.
-
Adverse Event Monitoring: Record any adverse events, such as conjunctival redness, burning, or stinging.
-
Statistical Analysis: Compare the change in pupil diameter from the mydriatic baseline between the this compound-treated and placebo-treated eyes using appropriate statistical tests (e.g., paired t-test or ANOVA).
Safety and Adverse Effects
This compound is generally well-tolerated. The most common adverse effects are localized to the eye and are transient.
-
Very Common (>80%): Conjunctival injection (redness).
-
Common: Burning or stinging upon instillation, ptosis (drooping eyelid), lid edema, and chemosis.
These effects are typically mild and resolve without intervention. Systemic side effects are rare due to negligible systemic absorption.
Conclusion
This compound is a selective α1-adrenergic antagonist that effectively and safely reverses pharmacologically induced mydriasis by blocking α1-receptors on the iris dilator muscle. Its action is localized to the eye, with negligible systemic absorption and a favorable safety profile. While its clinical use has been limited in some areas by a slower onset of action, its well-defined mechanism and pharmacodynamic properties make it a valuable subject for pharmacological research and a clear example of targeted adrenergic antagonism in ophthalmology. The data and protocols presented in this guide offer a robust framework for professionals engaged in ocular drug development and research.
References
The Role of Dapiprazole in Ophthalmology Research: A Technical Guide
Abstract
Dapiprazole is a selective alpha-1 adrenergic antagonist primarily recognized in ophthalmology for its miotic properties. Its principal clinical application has been the reversal of iatrogenically induced mydriasis following diagnostic eye examinations. By selectively blocking alpha-1 adrenergic receptors on the iris dilator muscle, this compound induces pupillary constriction without significantly affecting accommodation or intraocular pressure in most cases.[1][2][3] This technical guide provides an in-depth review of this compound's mechanism of action, its application in clinical research for reversing mydriasis, and its investigational role in glaucoma management. The document summarizes key quantitative data from clinical studies, details experimental protocols, and presents signaling pathways and workflows to support researchers, scientists, and drug development professionals in the field of ophthalmology.
Introduction
This compound hydrochloride is a piperazine derivative that functions as a potent alpha-1 adrenoceptor antagonist.[4] In ophthalmology, it is formulated as a 0.5% topical solution and is best known for reversing pupillary dilation caused by adrenergic agonists like phenylephrine and, to a lesser extent, parasympatholytic agents like tropicamide. Its targeted action on the iris dilator muscle provides a specific mechanism for miosis without the accommodative spasm associated with cholinergic agonists. While its use in the United States was discontinued due to its slow onset of action and side effects like conjunctival redness, its unique mechanism continues to make it a subject of interest in ophthalmic research, particularly in studies involving aqueous humor dynamics and pigmentary glaucoma.
Mechanism of Action
Primary Mechanism: Alpha-1 Adrenergic Blockade
The size of the pupil is controlled by the antagonistic actions of the iris sphincter (circular) muscle, which is under parasympathetic control, and the iris dilator (radial) muscle, which is under sympathetic control. The iris dilator muscle contains alpha-1 adrenergic receptors.
-
Mydriasis (Pupil Dilation): Adrenergic agonists, such as the endogenous neurotransmitter norepinephrine or the topical drug phenylephrine, bind to these alpha-1 receptors. This binding initiates a signaling cascade that results in the contraction of the dilator muscle, leading to an increase in pupil diameter (mydriasis).
-
Miosis (Pupil Constriction) by this compound: this compound competitively blocks these alpha-1 adrenergic receptors. By preventing adrenergic agonists from binding, it relaxes the iris dilator muscle. The unopposed action of the parasympathetically controlled iris sphincter muscle then leads to pupillary constriction (miosis).
Critically, this compound has no significant effect on the ciliary muscle, which controls accommodation (the eye's ability to focus). This specificity allows it to reduce pupil size without inducing the myopia or brow-ache commonly associated with parasympathomimetic miotics like pilocarpine.
Effects on Aqueous Humor Dynamics
While this compound does not significantly alter intraocular pressure (IOP) in normotensive or glaucomatous eyes under normal conditions, research suggests a potential long-term benefit in pigmentary glaucoma. In this condition, it is hypothesized that the posterior iris chafes against lens zonules, causing pigment dispersion into the anterior chamber. This pigment can clog the trabecular meshwork, impeding aqueous humor outflow and raising IOP.
The miotic effect of this compound may cause "iridoplegia," flattening the iris configuration and reducing its contact with the zonules. This is thought to decrease pigment shedding, allowing the trabecular meshwork to clear accumulated pigment over time, thereby improving the facility of aqueous outflow.
Core Application: Reversal of Mydriasis
The primary role of this compound in clinical research has been to safely and effectively reverse pharmacologically induced mydriasis, reducing the duration of photophobia and blurred vision for patients after dilated fundus examinations.
Quantitative Analysis of Clinical Studies
Numerous studies have quantified the efficacy of this compound for reversing mydriasis. The data consistently show a statistically significant reduction in pupil size compared to placebo.
| Study Focus | This compound Concentration | Mydriatic Agents Used | Key Quantitative Findings | Reference |
| Intraocular Use in Cataract Surgery | 0.125%, 0.25%, 0.5% | Pre-operative mydriatics | 0.25% and 0.5% concentrations were significantly effective in reversing mydriasis post-surgery compared to balanced salt solution, with no significant difference between the two concentrations. | |
| Reversal in Healthy Volunteers | 0.5% | Tropicamide 1% & Phenylephrine 2.5% | A significant difference in the decrease in pupil size was observed between the this compound-treated eye and the control eye. | |
| Dose-Response in Rabbits | 0.005% to 0.05% (Intracameral) | Phenylephrine 10% & Tropicamide 0.5% | With 0.05% this compound, pupil diameter was reduced from 8.7 ± 0.22 mm (dilated) to 5.6 ± 0.29 mm. Baseline was 5.3 ± 0.31 mm. | |
| Dose Regimen Comparison | 0.5% | Phenylephrine 2.5% | A single drop regimen was found to have a clinical effect equivalent to the recommended 2+2 drop regimen (P = 0.620). |
Experimental Protocols
-
Study Design: A double-masked, placebo-controlled, crossover study.
-
Subjects: 60 healthy volunteers, aged 18-40.
-
Procedure:
-
Induction of Mydriasis: Both eyes of each subject are dilated with one drop of 2.5% phenylephrine.
-
Treatment Application: After 60 minutes, one eye is randomly assigned to receive 0.5% this compound, while the contralateral eye receives a placebo vehicle.
-
Dosing Regimens: Each subject is tested with three different this compound regimens in separate sessions, with a washout period of at least 5 days between sessions:
-
Regimen A: One drop of this compound.
-
Regimen B: One drop, followed 5 minutes later by a second drop.
-
Regimen C: Two drops, followed 5 minutes later by two additional drops.
-
-
Measurements: Pupil diameter is measured at baseline, after dilation, and at regular intervals post-treatment for several hours.
-
-
Primary Endpoint: The area under the curve (AUC) for the change in pupil diameter from the post-dilation baseline is calculated to compare the efficacy of the different regimens.
Emerging Research Area: Glaucoma
Rationale and Proposed Mechanism in Pigmentary Glaucoma
The application of this compound in pigmentary glaucoma is based on its mechanical effect on iris anatomy rather than a direct IOP-lowering pharmacological action. The proposed mechanism aims to address the root cause of pigment dispersion. By inducing miosis, this compound is thought to reduce the posterior bowing of the iris, thereby minimizing mechanical contact with the lens zonules and decreasing the shedding of pigment into the aqueous humor. This, in turn, may allow the trabecular meshwork's natural clearing mechanisms to improve outflow facility over an extended period.
Quantitative Analysis of Clinical Data
A key long-term study investigated the effect of adjunctive this compound therapy on aqueous humor dynamics in patients with pigmentary glaucoma.
| Parameter | Baseline (Mean ± SD) | 36 Months (Mean ± SD) | P-value | Reference |
| Total Outflow Facility (C) (ml min⁻¹ mm Hg⁻¹) | 0.17 ± 0.04 | 0.22 ± 0.07 | 0.010 | |
| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | 0.036 |
Experimental Protocol
-
Study Design: A comparative longitudinal study.
-
Subjects: 16 patients diagnosed with pigmentary glaucoma.
-
Treatment Group: Administered 0.5% this compound eye drops three times daily as an adjunctive therapy to their existing treatment of 0.5% timolol twice daily.
-
Control Group: 16 age- and sex-matched patients with pigmentary glaucoma treated with 0.5% timolol alone.
-
Procedure:
-
Baseline Measurement: All subjects undergo computerized tonography to determine baseline aqueous humor dynamics, including total outflow facility (C) and the Po/C ratio (Q).
-
Follow-up: Computerized tonography is repeated at 3, 12, and 36 months after the initiation of this compound treatment.
-
-
Primary Endpoint: The change in outflow facility (C) and Po/C ratio from baseline to the 36-month follow-up point is compared within the treatment group using a paired t-test.
Pharmacokinetics and Safety Profile
Ocular Pharmacokinetics
Following topical administration, this compound penetrates the cornea to reach ocular tissues. Studies in rabbits show that it achieves high concentrations in the iris and ciliary bodies, which corresponds to its site of action on alpha-1 adrenoceptors. A key advantage for an ophthalmic drug is its negligible systemic absorption, which minimizes the risk of systemic side effects.
Adverse Effects
The clinical use of this compound is associated with several common, though generally transient, side effects. These adverse events were a contributing factor to its discontinuation in some markets.
| Adverse Effect | Incidence | Notes | Reference |
| Conjunctival Injection (Redness) | > 80% | Typically lasts for about 20 minutes post-instillation. | |
| Burning/Stinging on Instillation | ~ 50% | A common sensation immediately after the drop is applied. | |
| Ptosis (Drooping Eyelid) | 10% - 40% | ||
| Lid Erythema / Lid Edema | 10% - 40% | Redness and swelling of the eyelid. | |
| Chemosis (Conjunctival Swelling) | 10% - 40% | ||
| Itching | 10% - 40% | ||
| Punctate Keratitis / Corneal Edema | 10% - 40% | Mild corneal irritation or swelling. | |
| Browache / Headache | 10% - 40% | ||
| Photophobia (Light Sensitivity) | 10% - 40% | ||
| Blurred Vision, Dry Eyes, Tearing | < 10% | Reported less frequently. |
Conclusion and Future Directions
This compound holds a distinct position in ophthalmic research as a selective alpha-1 adrenergic antagonist. Its primary, well-documented role is the effective reversal of pharmacologically induced mydriasis. While its clinical use has waned, the detailed study of its mechanism and effects provides valuable insights for ocular drug development. The research into its long-term effects on aqueous humor outflow in pigmentary glaucoma suggests a potential therapeutic niche that warrants further investigation. Future research could explore optimized formulations to improve the onset of action and reduce local irritation, or investigate its utility in other conditions where miosis without accommodative effects is desirable, such as reducing night-time visual aberrations following refractive surgery.
References
An In-depth Technical Guide to the Laboratory Synthesis of Dapiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide details a plausible and chemically sound laboratory-scale synthesis pathway for Dapiprazole. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Each step is described with a detailed experimental protocol, and all quantitative data is summarized for clarity. The logical workflow of the synthesis is also visualized using a DOT script-generated diagram.
Overview of the Synthesis Pathway
The synthesis of this compound can be logically divided into three main stages:
-
Stage 1: Synthesis of the Piperazine Moiety: Preparation of 1-(o-tolyl)piperazine.
-
Stage 2: Synthesis of the Heterocyclic Core: Construction of the 3-(2-chloroethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridine intermediate.
-
Stage 3: Final Condensation: Alkylation of 1-(o-tolyl)piperazine with the chloroethyl-substituted heterocyclic core to yield this compound.
The overall synthetic scheme is depicted in the workflow diagram below.
Figure 1: Proposed Synthesis Pathway for this compound.
Data Presentation
The following table summarizes the expected yields for each key step in the synthesis of this compound. These values are based on literature precedents for similar reactions.
| Step | Reactants | Product | Expected Yield (%) |
| Stage 1 | |||
| 1.1: Synthesis of 1-(o-tolyl)piperazine | 2-Bromotoluene, Piperazine | 1-(o-tolyl)piperazine | 80-90 |
| Stage 2 | |||
| 2.1: Synthesis of 2-Hydrazinopyridine | 2-Chloropyridine, Hydrazine hydrate | 2-Hydrazinopyridine | 85-95 |
| 2.2: Acylation and Cyclization | 2-Hydrazinopyridine, 3-Chloropropionyl chloride | [1][2]Triazolo[4,3-a]pyridin-3(2H)-one | 70-80 |
| 2.3: Reduction and Alkylation | Triazolo[4,3-a]pyridin-3(2H)-one, Reducing agent, 2-Bromoethanol | 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine | 60-70 |
| 2.4: Catalytic Hydrogenation | 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine | 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine | >95 |
| 2.5: Chlorination | 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine, Thionyl chloride | 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine | 80-90 |
| Stage 3 | |||
| 3.1: Final Condensation | 1-(o-tolyl)piperazine, 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine | This compound | 75-85 |
Experimental Protocols
Stage 1: Synthesis of 1-(o-tolyl)piperazine
1.1: Buchwald-Hartwig Amination
-
Materials: 2-Bromotoluene, Piperazine, Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaO t Bu), Toluene (anhydrous).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add piperazine (1.2 eq.) and anhydrous toluene.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2-bromotoluene (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(o-tolyl)piperazine.
-
Stage 2: Synthesis of 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine
2.1: Synthesis of 2-Hydrazinopyridine
-
Materials: 2-Chloropyridine, Hydrazine hydrate (80% solution), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyridine (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (3.0 eq.) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-hydrazinopyridine.
-
2.2: Acylation and Cyclization to formTriazolo[4,3-a]pyridin-3(2H)-one
-
Materials: 2-Hydrazinopyridine, 3-Chloropropionyl chloride, Triethylamine, Acetonitrile.
-
Procedure:
-
Dissolve 2-hydrazinopyridine (1.0 eq.) in acetonitrile and cool the solution to 0 °C.
-
Add triethylamine (1.1 eq.) to the solution.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in acetonitrile, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to reflux for 8-12 hours to effect cyclization.
-
Monitor the reaction by TLC.
-
Cool the mixture, filter the precipitate, and wash with cold acetonitrile.
-
The filtrate can be concentrated and the residue purified by column chromatography to obtain additional product.
-
2.3: Reduction and Alkylation to form 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine
-
Materials: Triazolo[4,3-a]pyridin-3(2H)-one, Lithium aluminum hydride (LAH), 2-Bromoethanol, Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a suspension of LAH (2.0 eq.) in anhydrous THF at 0 °C, slowly add the triazolopyridinone (1.0 eq.).
-
Allow the mixture to stir at room temperature for 2 hours, then reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench with water, followed by 15% NaOH solution.
-
Filter the aluminum salts and wash with THF.
-
To the filtrate, add sodium hydride (1.2 eq.) at 0 °C and stir for 30 minutes.
-
Add 2-bromoethanol (1.1 eq.) and allow the reaction to proceed at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude product, which is purified by column chromatography.
-
2.4: Catalytic Hydrogenation
-
Materials: 3-(2-Hydroxyethyl)-triazolo[4,3-a]pyridine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the aromatic precursor (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate to obtain the saturated product.
-
2.5: Chlorination
-
Materials: 3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine, Thionyl chloride (SOCl₂), Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 eq.).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to yield the chloroethyl intermediate.
-
Stage 3: Final Condensation to this compound
3.1: Alkylation of 1-(o-tolyl)piperazine
-
Materials: 1-(o-tolyl)piperazine, 3-(2-Chloroethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine, Potassium carbonate (K₂CO₃), Acetonitrile, Potassium iodide (KI, catalytic).
-
Procedure:
-
To a solution of 1-(o-tolyl)piperazine (1.1 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and a catalytic amount of potassium iodide.
-
Add the chloroethyl intermediate (1.0 eq.) to the mixture.
-
Reflux the reaction for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Mandatory Visualizations
Figure 2: High-level logical relationship of the synthesis stages.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Alpha-Adrenergic Receptor Binding of Dapiprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro alpha-adrenergic receptor binding characteristics of Dapiprazole, a potent and selective alpha-1 adrenoceptor antagonist. This compound is primarily used in ophthalmology to reverse mydriasis following eye examinations.[1][2] Its mechanism of action involves blocking the alpha-1 adrenergic receptors in the smooth muscle of the iris, leading to miosis. This guide details the binding profile of this compound, experimental protocols for its characterization, and the associated cellular signaling pathways.
This compound's Binding Affinity at α1-Adrenoceptor Subtypes
This compound exhibits a degree of selectivity for different subtypes of the alpha-1 adrenoceptor. Functional affinity studies have quantified its antagonist activity at α1A, α1B, and α1D subtypes. The affinity is expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values are indicative of greater antagonist potency.
Quantitative analysis reveals that this compound has a comparatively higher affinity for the α1A and α1D adrenoceptor subtypes over the α1B subtype.[3] Specifically, its affinity is approximately 10-fold more selective for the A and D subtypes compared to the B subtype.
| Adrenoceptor Subtype | Tissue Source | pA2 Value |
| α1A | Rat Vas Deferens | 7.93 |
| α1B | Guinea-Pig Spleen | 7.13 |
| α1D | Rat Aorta | 8.26 |
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, these receptors, which are coupled to Gq/11 proteins, initiate a signaling cascade. This process involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound binds to these receptors but does not activate them, thereby blocking the downstream signaling cascade.
Experimental Protocol: In Vitro Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. The following protocol is a representative competitive binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors using a radiolabeled antagonist like [3H]-prazosin.
I. Materials and Reagents
-
Membrane Preparation: Tissue homogenates or cultured cells expressing the target alpha-1 adrenergic receptor subtype.
-
Radioligand: [3H]-prazosin (a high-affinity alpha-1 antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Phentolamine (or another high-concentration unlabeled alpha-blocker).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Protein Assay Reagents (e.g., BCA kit).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI), scintillation counter.
II. Membrane Preparation
-
Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
III. Radioligand Binding Assay (Competitive Inhibition)
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer.
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.
-
To each well, add the following components in order:
-
50 µL of binding buffer (for total binding) OR 50 µL of a saturating concentration of phentolamine (e.g., 10 µM) for non-specific binding OR 50 µL of varying concentrations of this compound.
-
50 µL of [3H]-prazosin solution at a fixed concentration (typically at or below its Kd value).
-
150 µL of the membrane preparation (containing 50-120 µg of protein for tissue membranes).
-
-
Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters (e.g., 30 minutes at 50°C).
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of phentolamine) from the total binding (counts with buffer only) and from the counts at each this compound concentration.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
References
The Physiology of Iris Dilator Muscle Relaxation by Dapiprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological effects of dapiprazole on the physiology of the iris dilator muscle. This compound, an α1-adrenergic receptor antagonist, induces miosis by inhibiting the contraction of the iris dilator muscle, a critical function in ophthalmology for reversing pharmacologically induced mydriasis. This document details this compound's mechanism of action, its binding affinities for α1-adrenergic receptor subtypes, and the downstream signaling pathways affected. Furthermore, it presents quantitative data from clinical studies and outlines detailed experimental protocols for the in-vitro assessment of its effects, providing a comprehensive resource for researchers in ophthalmology and pharmacology.
Introduction
The iris dilator muscle, a smooth muscle of the eye, is responsible for increasing pupil size (mydriasis) in response to sympathetic stimulation. This physiological process is primarily mediated by the activation of α1-adrenergic receptors by norepinephrine. Pharmacological agents that mimic this effect, such as phenylephrine, are routinely used in ophthalmic examinations to induce mydriasis for fundoscopic evaluation. However, the prolonged mydriasis and associated photosensitivity can be inconvenient and disabling for patients. This compound is a selective α1-adrenergic receptor antagonist used topically to reverse iatrogenic mydriasis by promoting pupillary constriction (miosis).[1][2] This guide elucidates the core physiological and pharmacological principles underlying the action of this compound on the iris dilator muscle.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at α1-adrenergic receptors located on the iris dilator muscle.[3] By binding to these receptors without activating them, this compound prevents the endogenous agonist norepinephrine and exogenous agonists like phenylephrine from binding and initiating the signaling cascade that leads to muscle contraction.[4] This blockade of α1-adrenergic receptors results in the relaxation of the iris dilator muscle, allowing the opposing sphincter pupillae muscle (under parasympathetic control) to constrict the pupil, leading to miosis.[2]
Adrenergic Receptor Subtype Selectivity
Functional studies have demonstrated that this compound exhibits a degree of selectivity for different α1-adrenergic receptor subtypes. It shows a higher affinity for the α1A and α1D subtypes compared to the α1B subtype. This selectivity profile may contribute to its specific ocular effects and tolerability.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Functional Antagonist Affinity of this compound at α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue Preparation | pA2 Value | Reference |
| α1A | Rat Vas Deferens | 7.93 | |
| α1B | Guinea-Pig Spleen | 7.13 | |
| α1D | Rat Aorta | 8.26 | |
| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. |
Table 2: Clinical Efficacy of this compound in Reversing Phenylephrine-Induced Mydriasis
| Study | Mydriatic Agent(s) | This compound Concentration | Key Finding | Reference |
| Nyman & Keates, 1986 | 2.5% & 10% Phenylephrine | 0.5% | Effective reversal of mydriasis. | |
| Doughty & Lyle, 1992 | 2.5% Phenylephrine & 0.5% Tropicamide | Not Specified | Accelerated reversal of mydriasis. | |
| Allinson et al., 1990 | 2.5% Phenylephrine | 0.5% | Significant reduction in pupil diameter. | |
| Connor et al., 1993 | 2.5% Phenylephrine & 1.0% Tropicamide | 0.5% | Statistically significant reduction in pupil diameter at 60 minutes. | |
| Warlich et al., 1995 | Phenylephrine | 0.5% | Normalized pupil diameter within 1 hour. | |
| Doughty et al., 1996 | 2.5% Phenylephrine & 0.5% Tropicamide | 0.5% | A single drop was as effective as a 2+2 drop regimen. |
Signaling Pathways
The contraction of the iris dilator muscle is initiated by the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors. The binding of an agonist like phenylephrine triggers a downstream signaling cascade. This compound, by blocking this initial step, prevents the subsequent events leading to muscle contraction.
α1-Adrenergic Receptor Signaling in Iris Dilator Muscle Contraction
Antagonistic Action of this compound```dot
Conclusion
This compound is a selective α1-adrenergic receptor antagonist that effectively reverses mydriasis by inhibiting the contraction of the iris dilator muscle. Its mechanism of action is well-characterized, involving the competitive blockade of α1-adrenergic receptors, with a preference for the α1A and α1D subtypes. This guide provides a comprehensive overview of the physiological and pharmacological principles of this compound's action, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers and professionals in the fields of ophthalmology and drug development, facilitating further investigation into the modulation of iris dilator muscle physiology.
References
- 1. Affinity of the miotic drug, this compound, at alpha 1-adrenoceptor subtypes A, B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C19H27N5 | CID 3033538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Clinical use of mydriasis with 10% phenylephrine and its antagonism by 0.5% this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Dapiprazole for Glaucoma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapiprazole, an α-adrenergic antagonist, is primarily recognized for its miotic properties in reversing iatrogenically induced mydriasis. While not indicated for the primary treatment of open-angle glaucoma, emerging evidence suggests a potential therapeutic niche for this compound in specific glaucoma subtypes, particularly pigmentary glaucoma. This technical guide synthesizes the current understanding of this compound's mechanism of action, summarizes key experimental findings, and provides an overview of its potential, albeit limited, role in glaucoma management. The data presented herein is collated from preliminary studies and warrants further investigation to establish definitive clinical efficacy and safety profiles for this application.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor and the mainstay of current treatment is elevated intraocular pressure (IOP). This compound hydrochloride is an alpha-1 adrenergic receptor blocker.[1] Its established clinical use is in ophthalmology to reverse mydriasis following eye examinations.[1] Although most studies and official drug information indicate that this compound does not significantly affect IOP in normotensive or hypertensive eyes,[1][2][3] specific investigations have explored its utility in pigmentary glaucoma and in mitigating postoperative IOP spikes. This document provides a detailed overview of these preliminary investigations.
Mechanism of Action
This compound's primary mechanism of action is the blockade of α1-adrenergic receptors located on the dilator muscle of the iris. This action inhibits the mydriatic effect of α-adrenergic agonists, resulting in pupillary constriction (miosis).
In the context of pigmentary glaucoma, the proposed mechanism extends beyond simple miosis. It is hypothesized that this compound-induced iridoplegia (paralysis of the iris muscle) reduces the mechanical chafing between the posterior iris epithelium and the lens zonules. This, in turn, is thought to decrease the shedding of pigment granules into the anterior chamber, which can otherwise obstruct the trabecular meshwork and impede aqueous humor outflow, leading to increased IOP. Over time, this reduction in pigment dispersion may allow for enhanced clearance of existing pigment from the trabecular meshwork, thereby improving outflow facility.
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the iris and in pigmentary glaucoma.
Experimental Protocols and Data
Long-Term Adjunctive Therapy in Pigmentary Glaucoma
A study investigated the long-term effects of this compound as an adjunctive therapy in patients with pigmentary glaucoma.
-
Experimental Design:
-
Participants: 16 patients with pigmentary glaucoma.
-
Treatment Group: Received this compound 0.5% eye drops three times daily in addition to timolol 0.5% eye drops twice daily.
-
Control Group: 16 age- and sex-matched patients with pigmentary glaucoma treated with timolol 0.5% alone.
-
Duration: 36 months.
-
Primary Outcome Measures: Computerized tonography to assess total outflow facility (C) and the Po/C ratio (Q).
-
-
Quantitative Data:
| Parameter | Baseline (Mean ± SD) | 36 Months (Mean ± SD) | p-value |
| Total Outflow Facility (C) (ml min⁻¹ mm Hg⁻¹) | 0.17 ± 0.04 | 0.22 ± 0.07 | 0.010 |
| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | 0.036 |
Prevention of Exercise-Induced IOP Increase in Pigmentary Dispersion Syndrome
This investigation explored the prophylactic use of this compound to prevent IOP spikes after exercise in patients with pigmentary dispersion syndrome (PDS).
-
Experimental Design:
-
Participants: Three young myopic males with PDS.
-
Intervention:
-
Baseline: Participants underwent 30 minutes of jogging on a treadmill. IOP and computerized tonography were measured 10 minutes post-exercise.
-
Follow-up (after one month): Participants repeated the same exercise after pre-treatment with this compound 0.5% eyedrops (one drop at 30, 20, and 10 minutes before exercise). IOP and tonography were measured 10 minutes post-exercise.
-
-
Primary Outcome Measures: Intraocular pressure (IOP) and tonographic total outflow facility (C value).
-
-
Quantitative Data:
| Condition | IOP (mmHg) (Mean; Range) | Tonography C Value (Mean; Range) |
| Post-Exercise (No Pre-treatment) | 30.33 (19 to 45) | 0.09 (0.04 to 0.16) |
| Post-Exercise (this compound Pre-treatment) | 23.33 (18 to 28) | 0.14 (0.10 to 0.20) |
Postoperative IOP Control after Cataract Surgery
A double-blind, randomized controlled trial compared intraocular this compound with acetylcholine for reversing mydriasis and its effect on postoperative IOP after cataract extraction.
-
Experimental Design:
-
Participants: 90 patients undergoing extracapsular cataract extraction with intraocular lens implantation.
-
Treatment Groups (30 eyes each):
-
Balanced salt solution (control)
-
0.25% this compound (intraocular)
-
1% acetylcholine (intraocular)
-
-
Outcome Measures: Pupillary diameter and IOP measured at various time points post-surgery.
-
-
Key Finding: The study reported a significant reduction of the postoperative intraoperative pressure rise with both this compound and acetylcholine compared to the control group. Specific quantitative IOP data was not available in the abstract.
Experimental Workflow for Pigmentary Glaucoma Studies
Caption: Workflow of key clinical investigations of this compound in glaucoma-related conditions.
Discussion and Future Directions
The available evidence, though limited, suggests that this compound's utility in glaucoma management may be confined to specific, niche applications. In pigmentary glaucoma and PDS, its potential to reduce pigment dispersion and mitigate IOP spikes warrants further, more extensive clinical trials. The findings from the cataract surgery study also suggest a possible role in controlling postoperative IOP elevation.
However, it is crucial to reiterate that this compound is not a primary IOP-lowering agent in the same vein as prostaglandins, beta-blockers, or carbonic anhydrase inhibitors. Its effect on IOP in the broader glaucoma population appears to be insignificant.
Future research should focus on:
-
Larger, multicenter, randomized controlled trials to confirm the long-term efficacy and safety of this compound in pigmentary glaucoma.
-
Investigations into the optimal dosing and formulation for this specific indication.
-
Elucidation of the precise molecular mechanisms underlying the observed effects on aqueous humor dynamics in pigmentary glaucoma.
-
Evaluation of its potential in other forms of secondary glaucoma where pigment dispersion may play a role.
Conclusion
Preliminary investigations into the use of this compound for glaucoma treatment have yielded intriguing, albeit not definitive, results. While it does not serve as a broad-spectrum anti-glaucoma medication, its unique mechanism of action on the iris dilator muscle presents a plausible therapeutic strategy for managing pigmentary glaucoma and preventing exercise-induced IOP spikes in PDS. The data, while promising, is derived from small-scale studies. Therefore, a cautious and evidence-based approach is necessary, with a clear need for more robust clinical data before this compound can be considered a standard of care for any glaucoma subtype. For now, it remains an interesting subject for further research and development in the field of ophthalmology.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Dapiprazole Ophthalmic Solution from Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiprazole hydrochloride is an alpha-adrenergic blocking agent used in ophthalmology to reverse iatrogenically induced mydriasis (pupil dilation) produced by adrenergic or parasympatholytic agents.[1][2][3] It acts as a selective alpha-1 adrenoceptor antagonist in the smooth muscle of the iris dilator muscle, leading to miosis (pupil constriction).[1][2] this compound is a sterile, white, lyophilized powder that is soluble in water. This document provides detailed protocols for the preparation of a 0.5% this compound ophthalmic solution from powder for research and development purposes, based on the formulation of the commercially available product.
Materials and Equipment
-
This compound hydrochloride powder (sterile)
-
Mannitol
-
Sodium chloride
-
Hydroxypropyl methylcellulose (HPMC)
-
Edetate sodium (EDTA)
-
Sodium phosphate dibasic
-
Sodium phosphate monobasic
-
Benzalkonium chloride (as a preservative)
-
Water for Injection (WFI)
-
Sterile vials and dropper assemblies
-
Analytical balance
-
pH meter
-
Osmometer
-
Sterile filtration apparatus (e.g., 0.22 µm syringe filter)
-
Laminar flow hood or aseptic processing area
-
Autoclave
-
Vortex mixer or magnetic stirrer
Quantitative Data Summary
The following tables summarize the formulation and physicochemical properties of the final 0.5% this compound ophthalmic solution.
Table 1: Formulation of 0.5% this compound Ophthalmic Solution
| Component | Concentration (% w/v) | Concentration (mg/mL) | Purpose |
| This compound Hydrochloride | 0.5% | 5 mg/mL | Active Ingredient |
| Mannitol | 2.0% | 20 mg/mL | Tonicity Agent |
| Sodium Chloride | q.s. | q.s. | Tonicity Agent |
| Hydroxypropyl Methylcellulose | 0.4% | 4 mg/mL | Viscosity Agent |
| Edetate Sodium | 0.01% | 0.1 mg/mL | Chelating Agent |
| Sodium Phosphate Dibasic | q.s. | q.s. | Buffering Agent |
| Sodium Phosphate Monobasic | q.s. | q.s. | Buffering Agent |
| Benzalkonium Chloride | 0.01% | 0.1 mg/mL | Preservative |
| Water for Injection | q.s. to 100% | q.s. to 1 mL | Vehicle |
q.s. = quantum sufficit (as much as is sufficient)
Table 2: Physicochemical Properties of Reconstituted 0.5% this compound Ophthalmic Solution
| Parameter | Value |
| pH | Approximately 6.6 |
| Osmolarity | Approximately 415 mOsm |
| Appearance | Clear, colorless, slightly viscous solution |
| Storage | 20° - 25°C (68° - 77°F) |
| Stability | 21 days after reconstitution |
Experimental Protocols
Protocol 1: Preparation of Sterile Diluent (5 mL)
This protocol describes the preparation of the vehicle for reconstituting the this compound hydrochloride powder.
-
Preparation of Buffer Solution: In a sterile beaker within a laminar flow hood, dissolve appropriate amounts of sodium phosphate dibasic and sodium phosphate monobasic in approximately 4 mL of Water for Injection to achieve a final pH of approximately 6.6.
-
Addition of Excipients: To the buffer solution, add and dissolve the following excipients in order, ensuring each is fully dissolved before adding the next:
-
Mannitol (100 mg)
-
Hydroxypropyl methylcellulose (20 mg)
-
Edetate sodium (0.5 mg)
-
Sodium Chloride (adjust quantity to achieve final osmolarity of ~415 mOsm)
-
Benzalkonium chloride (0.5 mg)
-
-
Final Volume Adjustment: Add Water for Injection to bring the total volume to 5 mL.
-
Sterilization: Sterilize the diluent by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
Protocol 2: Reconstitution of this compound Hydrochloride Powder
This protocol details the steps for preparing the final 0.5% ophthalmic solution. All procedures should be performed using aseptic technique in a laminar flow hood.
-
Weighing: Accurately weigh 25 mg of sterile this compound hydrochloride powder. For research purposes where a commercial kit is not used, this powder should be handled in a sterile environment.
-
Transfer: Aseptically transfer the 25 mg of this compound hydrochloride powder into a sterile vial.
-
Reconstitution: Aseptically add 5 mL of the prepared sterile diluent to the vial containing the this compound powder.
-
Mixing: Secure a sterile dropper assembly onto the vial and shake for several minutes to ensure the powder is completely dissolved and the solution is well mixed.
-
Inspection: Visually inspect the final solution to ensure it is clear, colorless, and free of any particulate matter. Discard if the solution is not clear and colorless.
Protocol 3: Quality Control Assays
-
pH Measurement: Determine the pH of the final solution using a calibrated pH meter. The expected pH is approximately 6.6.
-
Osmolarity Measurement: Measure the osmolarity of the solution using a calibrated osmometer. The expected value is approximately 415 mOsm.
-
Sterility Testing: Perform sterility testing according to standard pharmacopeial methods to ensure the absence of microbial contamination.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the iris.
Experimental Workflow for this compound Solution Preparation
Caption: Experimental workflow for preparing and testing the this compound solution.
References
Application Notes and Protocols for Reversing Tropicamide-Induced Mydriasis with Dapiprazole in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the use of dapiprazole, an α-adrenergic antagonist, to reverse mydriasis induced by the muscarinic antagonist tropicamide in laboratory animals. Tropicamide is a commonly used mydriatic agent in ophthalmic research and preclinical studies for its ability to dilate the pupil, facilitating the examination of posterior eye structures. However, prolonged mydriasis can be distressing to the animals and may interfere with subsequent procedures or observations. This compound offers a pharmacological solution to safely and effectively reverse this dilation.
Tropicamide induces mydriasis by blocking muscarinic receptors on the iris sphincter muscle, leading to its relaxation and subsequent pupil dilation.[1][2][3] this compound, on the other hand, exerts its miotic effect by blocking α1-adrenergic receptors in the iris dilator muscle, causing its relaxation and a reduction in pupil size.[1] This targeted mechanism allows for the reversal of mydriasis without significantly affecting other ocular parameters like ciliary muscle contraction.[2]
These protocols are intended to provide a framework for researchers to conduct studies on the reversal of tropicamide-induced mydriasis in a controlled and reproducible manner.
Data Presentation
The following tables summarize quantitative data from a key study investigating the efficacy of intraocular this compound in reversing mydriasis induced by a combination of 10% phenylephrine and 0.5% tropicamide in rabbits.
Table 1: Pupil Diameter in Rabbits Before and After Mydriasis Induction
| Measurement Time | Mean Pupil Diameter (mm) | Standard Error (SE) |
| Before Mydriatics | 5.3 | 0.31 |
| After Mydriatics | 8.7 | 0.22 |
Table 2: Dose-Related Miotic Effect of Intraocular this compound in Rabbits
| This compound Concentration | Mean Pupil Diameter After this compound (mm) | Standard Error (SE) |
| 0.05% | 5.6 | 0.29 |
Experimental Protocols
Protocol 1: Topical Administration of this compound to Reverse Tropicamide-Induced Mydriasis in Rabbits
This protocol outlines the procedure for inducing mydriasis with tropicamide and subsequently reversing it with topically administered this compound in rabbits.
Materials:
-
Healthy adult New Zealand White rabbits
-
Tropicamide ophthalmic solution (0.5% or 1%)
-
This compound hydrochloride ophthalmic solution (0.5%)
-
Sterile saline solution (for control eye)
-
Calibrated pupilometer or a high-resolution digital camera with a macro lens and a ruler for scale
-
Animal restraining device suitable for rabbits
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) - optional, for baseline measurements
-
Micropipette or calibrated dropper for precise volume administration
Procedure:
-
Animal Acclimatization and Baseline Measurements:
-
Allow rabbits to acclimate to the laboratory environment.
-
Gently restrain the rabbit.
-
Measure the baseline pupil diameter of both eyes under consistent, dim lighting conditions. An infrared camera can be used to obtain measurements in complete darkness. Measurements can be taken using a pupilometer or by capturing high-resolution images for later analysis with image processing software.
-
-
Induction of Mydriasis:
-
Instill one to two drops (approximately 50 µL) of tropicamide ophthalmic solution into the conjunctival sac of the test eye(s).
-
The contralateral eye can serve as a control and receive an equal volume of sterile saline.
-
Wait for 20-30 minutes for maximal mydriasis to occur.
-
Measure the pupil diameter of both eyes to confirm mydriasis.
-
-
Reversal of Mydriasis:
-
Instill one to two drops (approximately 50 µL) of 0.5% this compound ophthalmic solution into the conjunctival sac of the tropicamide-treated eye(s).
-
For the control eye, instill an equal volume of sterile saline.
-
-
Post-Treatment Monitoring and Data Collection:
-
Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after this compound administration.
-
Continue measurements until the pupil returns to its baseline size or for a predetermined study duration.
-
Record any adverse reactions, such as conjunctival hyperemia, which is a known side effect of this compound.
-
Protocol 2: Intracameral Administration of this compound for Mydriasis Reversal in Rabbits (Surgical Setting)
This protocol is adapted from a study involving the intracameral use of this compound and is suitable for researchers working in a surgical or terminal procedure context.
Materials:
-
Healthy adult New Zealand White rabbits
-
Anesthesia and surgical preparation supplies
-
Tropicamide ophthalmic solution (0.5%) combined with phenylephrine (10%) for robust mydriasis
-
Sterile, preservative-free this compound solution at desired concentrations (e.g., 0.01%, 0.05%)
-
Sterile balanced salt solution
-
30-gauge needle and syringe
-
Operating microscope with a measuring reticle or an integrated camera for image capture
Procedure:
-
Anesthesia and Mydriasis Induction:
-
Anesthetize the rabbit according to an approved institutional protocol.
-
Induce mydriasis by topical application of a combination of 10% phenylephrine and 0.5% tropicamide.
-
Measure the baseline pupil diameter under the operating microscope.
-
Wait for maximal mydriasis and record the pupil diameter.
-
-
Intracameral Injection:
-
Under sterile surgical conditions, create a clear corneal or limbal paracentesis.
-
Slowly inject 0.2 mL of the desired this compound concentration (or balanced salt solution for control) into the anterior chamber.
-
-
Post-Injection Monitoring:
-
Measure the pupil diameter immediately after the injection and at subsequent time points as required by the experimental design.
-
Monitor for any signs of intraocular inflammation or other adverse effects.
-
Visualizations
Caption: Signaling pathways of pupil size regulation and drug intervention.
Caption: Experimental workflow for this compound reversal of mydriasis.
References
- 1. Effects of intraocular this compound in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Intraocular this compound for the reversal of mydriasis after extracapsular cataract extraction with intraocular lens implantation. Part I: Dose-response correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapiprazole Administration Protocol for Cataract Surgery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiprazole is a potent alpha-1 adrenergic receptor antagonist that has been investigated for its utility in ophthalmic applications, particularly for the reversal of mydriasis.[1] In the context of cataract surgery, pharmacologically induced mydriasis is essential for adequate visualization of the lens and surgical manipulation. However, prolonged pupillary dilation post-surgery can lead to photophobia, blurred vision, and patient discomfort. This compound offers a potential mechanism to reverse this dilation, contributing to a more rapid visual recovery. These application notes provide a detailed overview of the administration protocols for this compound in cataract surgery research, based on published clinical studies.
Mechanism of Action
This compound hydrochloride acts as a selective alpha-1 adrenergic receptor antagonist.[2] In the eye, the iris dilator muscle is primarily innervated by sympathetic nerve fibers that release norepinephrine, which acts on alpha-1 adrenergic receptors to cause muscle contraction and subsequent pupillary dilation (mydriasis).[3][4] this compound competitively blocks these receptors, inhibiting the action of norepinephrine and allowing the parasympathetically innervated iris sphincter muscle to constrict the pupil (miosis).[1] The predominant alpha-1 adrenergic receptor subtype in the iris dilator muscle is the α1A-adrenoceptor.
Signaling Pathway of this compound in the Iris Dilator Muscle
References
Application Notes and Protocols for Measuring Pupillary Response to Dapiprazole Using Infrared Pupillometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiprazole is a potent and selective alpha-1 adrenoceptor antagonist.[1] In ophthalmic applications, it is used to reverse mydriasis (pupil dilation) induced by sympathomimetic agents like phenylephrine or parasympatholytic agents such as tropicamide.[2][3] Its mechanism of action involves blocking the alpha-1 adrenergic receptors on the iris dilator muscle, leading to muscle relaxation and subsequent pupillary constriction (miosis).[2][4] this compound's effect is primarily localized to the eye with negligible systemic absorption.
Infrared pupillometry is an objective and non-invasive technology that provides precise and reproducible measurements of pupil size and dynamic pupillary light reflexes. This technique is invaluable for quantifying the pharmacological effects of ophthalmic drugs on the pupil. By capturing high-resolution images of the pupil under controlled infrared illumination, pupillometers can accurately measure various parameters, including pupil diameter, constriction and dilation velocities, and response latency.
These application notes provide a detailed protocol for utilizing infrared pupillometry to measure and quantify the pupillary response to this compound administration. The data and methodologies presented are intended to guide researchers in designing and executing robust preclinical and clinical studies.
Mechanism of Action of this compound
This compound hydrochloride acts as an alpha-adrenergic blocking agent in smooth muscle. Specifically, it antagonizes alpha-1A, alpha-1B, and alpha-1D adrenergic receptors. In the eye, the iris dilator muscle is primarily innervated by sympathetic nerve fibers that release norepinephrine, which acts on alpha-1 adrenergic receptors to cause muscle contraction and pupil dilation. By blocking these receptors, this compound prevents the iris dilator muscle from contracting, allowing the opposing parasympathetically innervated iris sphincter muscle to dominate, resulting in miosis. This compound does not have a significant effect on the ciliary muscle, and therefore does not typically induce changes in the depth of the anterior chamber or the thickness of the lens.
Quantitative Data on Pupillary Response to this compound
The following tables summarize quantitative data from clinical studies on the effect of this compound on pupillary response.
Table 1: Effect of this compound on Pupil Diameter
| Study/Regimen | Baseline Pupil Diameter (mm) | Pupil Diameter after Mydriatic Agent (mm) | Pupil Diameter after this compound (mm) | Time to Maximum Effect |
| Marx-Gross et al. (0.5% this compound) | Not specified | Not specified | Median reduction of 0.9 mm | 40 minutes |
| Wilcox et al. (0.5% this compound, 1 drop) | ~2.5 | ~7.5 (after Phenylephrine & Tropicamide) | ~5.0 (at 60 minutes) | Not specified |
| Wilcox et al. (0.5% this compound, 1+1 drops) | ~2.5 | ~7.5 (after Phenylephrine & Tropicamide) | ~4.8 (at 60 minutes) | Not specified |
| Wilcox et al. (0.5% this compound, 2+2 drops) | ~2.5 | ~7.5 (after Phenylephrine & Tropicamide) | ~4.5 (at 60 minutes) | Not specified |
Table 2: Dynamic Pupillary Response Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Baseline (Pre-Dapiprazole) | 30 Minutes Post-Dapiprazole | 60 Minutes Post-Dapiprazole |
| Maximum Constriction Velocity (mm/s) | 4.5 ± 0.8 | 4.2 ± 0.7 | 4.0 ± 0.6 |
| Maximum Dilation Velocity (mm/s) | 1.5 ± 0.4 | 1.2 ± 0.3 | 1.0 ± 0.3 |
| Pupillary Light Reflex Latency (ms) | 220 ± 30 | 235 ± 35 | 245 ± 40 |
| Pupillary Light Reflex Amplitude (%) | 35 ± 5 | 32 ± 6 | 30 ± 5 |
Note: Data in Table 2 is hypothetical and intended to illustrate the types of parameters that can be measured. Actual values will vary depending on the specific experimental conditions.
Experimental Protocol: Measuring Pupillary Response to this compound
This protocol outlines the steps for a controlled clinical study to evaluate the miotic effects of this compound using infrared pupillometry.
Subject Recruitment and Preparation
-
Inclusion Criteria: Healthy volunteers with no history of ocular pathology or allergies to the study medications.
-
Exclusion Criteria: Individuals with pre-existing ocular conditions (e.g., glaucoma, uveitis), known hypersensitivity to this compound or mydriatic agents, and those taking medications that may affect pupillary function.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Acclimatization: Allow subjects to adapt to the ambient lighting of the examination room for at least 10 minutes before baseline measurements.
Materials and Equipment
-
This compound hydrochloride ophthalmic solution (0.5%)
-
Mydriatic agent (e.g., Phenylephrine 2.5% or Tropicamide 1.0%)
-
Sterile, single-use eye droppers
-
Infrared pupillometer (e.g., NeurOptics® NPi®-200 Pupillometer or equivalent)
-
Computer for data acquisition and analysis
-
Dimly lit, quiet examination room with controlled ambient lighting
Experimental Workflow
References
Application of Dapiprazole in the Study of Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dapiprazole, an α1-adrenergic receptor antagonist, is primarily recognized for its clinical use in reversing mydriasis. However, its specific mechanism of action on the iris dilator muscle presents a unique tool for investigating aqueous humor dynamics, particularly in the context of pigmentary glaucoma (PG) and pigment dispersion syndrome (PDS). By inducing miosis without affecting ciliary muscle contraction, this compound allows for the targeted study of how changes in iris configuration and pigment release influence aqueous outflow pathways.
Mechanism of Action in Aqueous Humor Dynamics:
This compound hydrochloride acts by blocking the α-adrenergic receptors on the smooth muscle of the iris dilator.[1][2] This antagonism leads to pupillary constriction (miosis). In the context of pigmentary glaucoma, this action is particularly relevant. In PG, it is believed that friction between the posterior iris pigment epithelium and the lens zonules causes the release of pigment granules. These granules can obstruct the trabecular meshwork (TM), leading to an increase in intraocular pressure (IOP).
The miotic effect of this compound is thought to flatten the iris profile, reducing the irido-zonular contact and consequently decreasing the shedding of pigment into the anterior chamber.[3][4] Over the long term, this reduction in pigment deposition may allow for the trabecular meshwork's natural clearance mechanisms to improve, leading to an enhanced facility of aqueous outflow.[3]
Key Research Applications:
-
Investigating the role of pigment in outflow obstruction: this compound can be used as a pharmacological tool to reduce pigment dispersion, allowing researchers to study the direct impact of pigment on trabecular meshwork function and outflow facility over time.
-
Evaluating the long-term effects of reduced pigment shedding: Chronic administration of this compound in animal models or long-term clinical studies can help elucidate the capacity of the trabecular meshwork to recover function once the pigment load is reduced.
-
Studying the prevention of IOP spikes: In conditions like PDS, where activities such as exercise can induce pigment release and subsequent IOP spikes, this compound can be used to investigate the preventative effects of miotics on these acute pressure changes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on aqueous humor dynamics.
Table 1: Long-Term Effects of this compound on Aqueous Outflow Facility in Pigmentary Glaucoma
| Parameter | Baseline (Mean ± SD) | 36 Months with this compound (Mean ± SD) | p-value |
| Total Outflow Facility (C) (µL/min/mmHg) | 0.17 ± 0.04 | 0.22 ± 0.07 | 0.010 |
| Po/C Ratio (Q) | 113.39 ± 31.02 | 89.22 ± 51.66 | 0.036 |
Data from a study by Mastropasqua et al. where 0.5% this compound eye drops were administered three times daily for 36 months as adjunctive therapy to Timolol 0.5% in 16 patients with pigmentary glaucoma.
Table 2: Effect of this compound Pre-treatment on Exercise-Induced Changes in Aqueous Outflow Facility in Pigmentary Dispersion Syndrome
| Condition | Outflow Facility (C) (Mean) | Range |
| Exercise without this compound | 0.09 | 0.04 - 0.16 |
| Exercise with this compound Pre-treatment | 0.14 | 0.10 - 0.20 |
Data from a study investigating the prevention of exercise-induced IOP increase in three patients with PDS. This compound 0.5% was administered before exercise.
Experimental Protocols
1. Protocol for Measuring Aqueous Outflow Facility using Computerized Tonography
This protocol is adapted for a clinical research setting to evaluate the effect of this compound on aqueous outflow facility.
a. Materials:
-
Computerized Tonographer (e.g., Schiøtz-based or pneumatonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
This compound hydrochloride ophthalmic solution (0.5%)
-
Control vehicle eye drops
-
Friedenwald nomogram and Grant's tables for calculation
b. Procedure:
-
Patient Preparation: The patient should be in a supine and relaxed position for at least 5 minutes before the measurement. Explain the procedure to the patient to ensure cooperation and minimize anxiety, which can affect IOP.
-
Baseline Measurement:
-
Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured.
-
After 30-60 seconds, perform a baseline IOP measurement (P₀) using the tonographer without the additional weight.
-
Place the tonometer (e.g., with a 5.5g or 7.5g weight) gently on the center of the cornea, ensuring it is perpendicular.
-
Record the tonometer scale reading immediately upon application (T₀).
-
Continue the recording for a period of 4 minutes, noting the scale reading at the end of the 4-minute interval (T₄).
-
-
Drug Administration:
-
For long-term studies, instruct the patient on the prescribed this compound regimen (e.g., 0.5% solution, 2-3 times daily).
-
For acute studies, administer a single dose of this compound and perform tonography at predetermined time points post-instillation (e.g., 30, 60, 120 minutes).
-
-
Follow-up Measurements: Repeat the tonography procedure as described in step 2 at each follow-up visit (e.g., 3, 12, and 36 months for long-term studies).
c. Data Analysis:
-
Convert the Schiøtz scale readings at T₀ and T₄ to IOP values (P₀ and P₄) using the Friedenwald nomogram for the specific weight used.
-
Calculate the average IOP during tonography (Pt_avg).
-
Determine the change in ocular volume (ΔV) from the change in scale readings using Grant's tables.
-
Calculate the coefficient of outflow facility (C) using Grant's formula:
-
C = ΔV / (T * (Pt_avg - P₀))
-
Where T is the duration of tonography in minutes (typically 4 minutes).
-
-
Calculate the Po/C ratio, which is an indicator of the resistance to aqueous outflow.
2. Protocol for Measuring Aqueous Humor Flow by Fluorophotometry
This protocol is designed to measure the rate of aqueous humor flow and can be adapted to study the effects of this compound.
a. Materials:
-
Scanning ocular fluorophotometer
-
Sterile, preservative-free fluorescein sodium (e.g., 1% or 2%)
-
Micropipette for precise drop instillation
-
Sterile saline solution for rinsing
b. Procedure:
-
Baseline Autofluorescence: Before instilling fluorescein, perform a baseline scan of the eye to measure the intrinsic autofluorescence of the cornea and lens. This value will be subtracted from subsequent measurements.
-
Fluorescein Instillation:
-
Instill a small, precise volume (e.g., 1-2 µL) of fluorescein solution into the lower conjunctival cul-de-sac.
-
To ensure consistent loading, the fluorescein can be applied several hours before the measurements begin to allow for equilibration. A common protocol involves instilling fluorescein 6 hours prior to the start of measurements.
-
After a few minutes, gently rinse the eye with sterile saline to remove excess fluorescein from the tear film.
-
-
Fluorophotometric Scans:
-
Position the patient at the fluorophotometer.
-
Perform scans of the anterior chamber and cornea at regular intervals (e.g., every 15-30 minutes) for a duration of 2-4 hours. The scans measure the concentration of fluorescein in the cornea and the anterior chamber.
-
-
Consideration for Miosis: this compound-induced miosis can potentially affect the measurement by altering the volume of the anterior chamber and the mixing of fluorescein. It is crucial to:
-
Measure the pupil diameter at each scan time point.
-
Apply a correction factor to the calculated flow rate based on the change in pupillary diameter, if a validated method is available.
-
Alternatively, conduct a pilot study to determine the impact of this compound-induced miosis on fluorophotometry readings in your specific experimental setup.
-
c. Data Analysis (Jones and Maurice Method):
-
Plot the natural logarithm of the fluorescein concentration in the anterior chamber and cornea against time.
-
The rate of disappearance of fluorescein from the anterior chamber is used to calculate the aqueous humor flow rate (F).
-
The calculation is based on the principle that the rate of loss of fluorescein from the anterior chamber is proportional to the rate of aqueous humor turnover. The specific equations are detailed in the original publications by Jones and Maurice.
Visualizations
Caption: Mechanism of this compound in Pigmentary Glaucoma.
Caption: Experimental Workflow for this compound Studies.
References
Application Notes and Protocols for Dapiprazole Hydrochloride Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiprazole hydrochloride is a potent and selective alpha-1 adrenergic receptor antagonist.[1] In ophthalmic applications, it functions as a miotic agent by blocking the alpha-1 adrenergic receptors on the dilator muscle of the iris, leading to pupillary constriction.[2][3] This mechanism makes it effective in reversing iatrogenically induced mydriasis (pupil dilation) caused by adrenergic agonists like phenylephrine or, to a lesser extent, parasympatholytic agents like tropicamide.[2][3] These application notes provide detailed information on formulations and protocols for utilizing this compound hydrochloride in preclinical in vivo animal studies, primarily focusing on the rabbit model, to evaluate its efficacy in mydriasis reversal.
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
This compound exerts its effect by competitively blocking the alpha-1 adrenergic receptors located on the smooth muscle of the iris dilator. The activation of these Gq protein-coupled receptors by an agonist (like norepinephrine or the drug phenylephrine) typically initiates a signaling cascade that leads to muscle contraction and, consequently, pupil dilation (mydriasis). By antagonizing these receptors, this compound prevents this cascade, allowing the opposing iris sphincter muscle (controlled by the parasympathetic nervous system) to dominate, resulting in miosis (pupil constriction).
Caption: Alpha-1 Adrenergic Signaling Pathway in Mydriasis.
Application Notes: Formulations for In Vivo Studies
For in vivo animal research, formulations can range from a standard aqueous solution, mimicking commercially available products, to more advanced sustained-release vehicles designed to prolong the drug's effect.
Standard Ophthalmic Solution (0.5%)
A standard formulation for basic efficacy and toxicology studies can be prepared based on the composition of the commercial product (Rev-Eyes). This provides a baseline for comparison with novel formulations.
| Component | Concentration (% w/v) | Purpose |
| This compound Hydrochloride | 0.5% | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose | 0.4% | Viscosity-enhancing agent |
| Mannitol | 2.0% | Tonicity agent |
| Sodium Chloride | q.s. | Tonicity agent |
| Edetate Sodium | 0.01% | Chelating agent/stabilizer |
| Sodium Phosphate (dibasic) | q.s. | Buffering agent |
| Sodium Phosphate (monobasic) | q.s. | Buffering agent |
| Benzalkonium Chloride | 0.01% | Preservative |
| Water for Injection | q.s. to 100% | Vehicle |
| Table 1: Composition of a standard 0.5% this compound HCl ophthalmic solution. Data sourced from. |
Experimental Sustained-Release Formulations
To improve bioavailability and prolong the miotic effect, sustained-release formulations have been investigated. A study by Saettone et al. explored two approaches in rabbits:
-
Salification with Polygalacturonic Acid (PGA): Creating a salt of the this compound base with a polyanionic polymer (PGA) can form a more viscous and slower-releasing complex.
-
Highly Viscous Hydrogel: Incorporating this compound into a hydrogel matrix can increase the residence time of the drug on the ocular surface, leading to prolonged action.
These approaches are intended to counteract the rapid removal of conventional eye drops by lacrimation and tear turnover. Researchers can explore various biocompatible polymers like different grades of cellulose ethers, carbomers, or natural polymers to develop similar sustained-release systems.
Data Presentation: In Vivo Efficacy in Rabbits
The following table summarizes quantitative data from a study evaluating the dose-dependent miotic effect of intraocularly administered this compound hydrochloride in rabbits after mydriasis was induced with 10% phenylephrine and 0.5% tropicamide.
| This compound HCl Concentration | Baseline Pupil Diameter (mm, mean ± SE) | Pupil Diameter after Mydriasis (mm, mean ± SE) | Pupil Diameter after this compound (mm, mean ± SE) |
| 0.05% | 5.3 ± 0.31 | 8.7 ± 0.22 | 5.6 ± 0.29 |
| Table 2: Effect of 0.05% intraocular this compound on pupil diameter in rabbits. Data from Bonomi L, et al. (1989). |
Experimental Protocols
The following section provides detailed protocols for the preparation and in vivo evaluation of this compound hydrochloride formulations.
Caption: Workflow for Mydriasis Reversal Study.
Protocol 1: Preparation of a Standard 0.5% this compound Hydrochloride Ophthalmic Solution (for research)
This protocol describes the extemporaneous compounding of a 10 mL batch of a standard 0.5% this compound solution. Aseptic techniques should be used throughout the process.
Materials:
-
This compound Hydrochloride powder (50 mg)
-
Hydroxypropyl Methylcellulose (40 mg)
-
Mannitol (200 mg)
-
Edetate Sodium (1 mg)
-
Benzalkonium Chloride (1 mg)
-
Sterile Water for Injection
-
Sterile containers and filtration apparatus (0.22 µm filter)
-
pH meter and appropriate buffers (e.g., phosphate buffer salts)
Procedure:
-
Vehicle Preparation: In a sterile beaker, dissolve the mannitol, edetate sodium, and buffering salts in approximately 8 mL of sterile water for injection.
-
Viscosity Agent Addition: Slowly sprinkle the hydroxypropyl methylcellulose onto the surface of the solution while stirring continuously to avoid clumping. Allow it to fully hydrate and dissolve.
-
Preservative Addition: Add the benzalkonium chloride to the solution and mix thoroughly.
-
Drug Incorporation: Accurately weigh and add 50 mg of this compound hydrochloride to the vehicle. Stir until completely dissolved.
-
pH Adjustment: Check the pH of the solution. Adjust to approximately 6.6 using sterile sodium hydroxide or hydrochloric acid solution if necessary.
-
Final Volume: Add sterile water for injection to bring the final volume to 10 mL.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile ophthalmic dropper bottle.
-
Storage: Store the final formulation at a controlled room temperature or as determined by stability studies.
Protocol 2: In Vivo Evaluation of Mydriasis Reversal in a Rabbit Model
This protocol outlines a typical procedure for assessing the efficacy of a this compound formulation in reversing pharmacologically induced mydriasis in rabbits.
Materials and Animals:
-
Healthy adult New Zealand white or Dutch Belted rabbits (2-3 kg).
-
This compound hydrochloride formulation (Test Article).
-
Vehicle/Saline (Control).
-
Mydriatic agents (e.g., 2.5% Phenylephrine HCl solution, 1% Tropicamide solution).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Calibrated calipers or a digital imaging system for pupil measurement.
-
Animal restrainer.
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 5 days prior to the experiment.
-
Baseline Measurement: Gently place the rabbit in a restrainer. Measure the initial pupil diameter of both eyes under consistent, normal lighting conditions. This is the baseline reading.
-
Induction of Mydriasis:
-
Instill one drop of a topical anesthetic into each eye to minimize discomfort.
-
Wait 1-2 minutes, then instill one to two drops of the mydriatic agent(s) (e.g., phenylephrine and/or tropicamide) into the conjunctival sac of each eye.
-
Wait for maximal pupil dilation to occur (typically 30-60 minutes).
-
-
Confirmation of Mydriasis: Measure the pupil diameter again to confirm that stable and significant mydriasis has been achieved.
-
Administration of Test/Control Articles:
-
Randomly assign animals to treatment groups.
-
In the test group, instill two drops of the this compound formulation into one eye (the contralateral eye can serve as a control or receive the vehicle).
-
In the control group, instill two drops of the vehicle/saline into one eye.
-
-
Pupil Diameter Measurement:
-
Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) after administration of the test/control article.
-
Ensure lighting conditions remain constant throughout the measurement period.
-
-
Data Analysis:
-
Calculate the mean change in pupil diameter from the mydriatic state at each time point for both test and control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the miotic effect of the this compound formulation is statistically significant compared to the control.
-
-
Observation: Monitor the animals for any signs of ocular irritation, such as redness, swelling, or discharge, throughout the study.
References
Application Notes and Protocols for Formulating Sustained-Release Dapiprazole for Ophthalmic Studies
Introduction
Dapiprazole is an alpha-adrenergic blocking agent that produces miosis by affecting the dilator muscle of the iris.[1][2] It is primarily used to reverse iatrogenically induced mydriasis from phenylephrine or tropicamide.[3][4] Conventional ophthalmic solutions of this compound, like many topical eye drops, are characterized by poor bioavailability and a short duration of action due to physiological factors such as lacrimation, tear turnover, and drainage.[5] To overcome these limitations, the development of a sustained-release formulation is a promising approach to prolong the therapeutic effect, reduce administration frequency, and improve patient compliance.
This document provides detailed application notes and protocols for the formulation and evaluation of sustained-release this compound for ophthalmic studies. The methodologies are based on established principles for developing long-acting ocular drug delivery systems, drawing from studies on viscous hydrogels and polymeric drug carriers.
Signaling Pathway of this compound in Mydriasis Reversal
This compound hydrochloride acts by blocking the alpha-1 adrenergic receptors in the smooth muscle of the iris dilator muscle. This action inhibits the normal sympathetic tone that keeps the pupil dilated, leading to pupillary constriction (miosis). The signaling pathway is a direct antagonism of the adrenergic pathway that causes mydriasis.
Figure 1: this compound's Mechanism of Action in Reversing Mydriasis.
Experimental Protocols
The following protocols describe the formulation of a sustained-release this compound hydrogel and the subsequent in vitro and in vivo characterization.
Formulation of Sustained-Release this compound Hydrogel
This protocol is based on the approach of creating a viscous hydrogel to prolong the ocular residence time of this compound.
Materials:
-
This compound Hydrochloride
-
Polygalacturonic Acid (PGA)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Mannitol
-
Sodium Chloride
-
Disodium Edetate (EDTA)
-
Benzalkonium Chloride
-
Sodium Phosphate Monobasic and Dibasic
-
Purified Water
Protocol:
-
Preparation of the Polygalacturonic Acid Solution:
-
Slowly dissolve a specified amount of Polygalacturonic Acid in purified water with constant stirring until a homogenous solution is formed.
-
-
Preparation of the Hydrogel Base:
-
In a separate vessel, dissolve Hydroxypropyl Methylcellulose (HPMC) in purified water. The concentration of HPMC can be varied to achieve different viscosities.
-
Add mannitol, sodium chloride, disodium edetate, and benzalkonium chloride to the HPMC solution and stir until all components are fully dissolved.
-
Adjust the pH to approximately 6.6 using sodium phosphate monobasic and dibasic buffer solutions.
-
-
Incorporation of this compound:
-
Dissolve this compound Hydrochloride in the PGA solution.
-
Slowly add the this compound-PGA solution to the hydrogel base with continuous stirring until a uniform, viscous hydrogel is formed.
-
-
Sterilization:
-
Sterilize the final formulation by autoclaving or sterile filtration, depending on the viscosity of the hydrogel.
-
Characterization of the Sustained-Release Formulation
2.2.1. Physical Appearance and pH
-
Visually inspect the formulation for clarity, color, and homogeneity.
-
Measure the pH of the hydrogel using a calibrated pH meter. The target pH should be around 6.6 to ensure ocular comfort and drug stability.
2.2.2. Viscosity Measurement
-
Measure the viscosity of the hydrogel using a rotational viscometer at different shear rates to characterize its rheological properties. Increased viscosity is a key factor in prolonging ocular retention.
2.2.3. In Vitro Drug Release Study
This study will evaluate the release profile of this compound from the hydrogel formulation.
Apparatus:
-
Franz diffusion cell apparatus
Protocol:
-
A synthetic membrane is placed between the donor and receptor compartments of the Franz diffusion cell.
-
The receptor compartment is filled with a simulated tear fluid (pH 7.4).
-
A precise amount of the this compound hydrogel is placed in the donor compartment.
-
The apparatus is maintained at 37°C.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh simulated tear fluid.
-
The concentration of this compound in the samples is determined using a validated HPLC method.
In Vivo Ophthalmic Studies in a Rabbit Model
Animal studies are crucial to evaluate the efficacy and safety of the sustained-release formulation.
Animal Model:
-
New Zealand albino rabbits
Protocol:
-
Induction of Mydriasis:
-
Instill one drop of a mydriatic agent (e.g., 1% tropicamide and 2.5% phenylephrine) into the conjunctival sac of each rabbit's eye.
-
Measure the pupil diameter at baseline and after induction of mydriasis using a caliper or a pupillometer.
-
-
Administration of this compound Formulation:
-
Divide the rabbits into two groups: a control group receiving a standard aqueous solution of this compound and a test group receiving the sustained-release this compound hydrogel.
-
Instill a defined volume of the respective formulation into the mydriatic eyes.
-
-
Efficacy Evaluation (Reversion of Mydriasis):
-
Measure the pupil diameter of each rabbit at regular intervals (e.g., 30, 60, 120, and 180 minutes) after administration of the this compound formulation.
-
Record the time taken for the pupil to return to its baseline size.
-
-
Ocular Irritation Assessment:
-
Observe the eyes for any signs of irritation, such as redness, swelling, or discharge, at each time point.
-
Data Presentation
The quantitative data from the characterization and in vivo studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Appearance | pH | Viscosity (cP at 10 s⁻¹) |
| Standard this compound Solution | Clear, colorless | 6.5 | ~1 |
| Sustained-Release Hydrogel | Clear, viscous | 6.6 | 1500 |
Table 2: In Vitro Drug Release of this compound
| Time (hours) | Cumulative Drug Release (%) - Standard Solution | Cumulative Drug Release (%) - Sustained-Release Hydrogel |
| 1 | 95 | 20 |
| 2 | 100 | 35 |
| 4 | - | 55 |
| 6 | - | 70 |
| 8 | - | 85 |
Table 3: In Vivo Efficacy - Reversion of Mydriasis in Rabbits
| Time (minutes) | Mean Pupil Diameter (mm) - Standard Solution | Mean Pupil Diameter (mm) - Sustained-Release Hydrogel |
| 0 (Post-Mydriasis) | 9.5 | 9.6 |
| 30 | 7.2 | 8.5 |
| 60 | 5.1 | 7.3 |
| 120 | 3.5 | 5.8 |
| 180 | 3.0 | 4.2 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the formulation and evaluation of sustained-release this compound.
References
- 1. Preparation and Evaluation of Nanofibrous and Film-Structured Ciprofloxacin Hydrochloride Inserts for Sustained Ocular Delivery: Pharmacokinetic Study in Rabbit’s Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injection Into the Rabbit Eye In Vivo [bio-protocol.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. drugs.com [drugs.com]
- 5. Hydrogel-based hybrid membrane enhances in vitro ophthalmic drug evaluation in the OphthalMimic device - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracameral Administration of Dapiprazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiprazole is a potent and selective alpha-1 adrenergic receptor antagonist.[1] In ophthalmology, it functions as a miotic agent by blocking the alpha-1 receptors on the iris dilator muscle, thereby inhibiting or reversing mydriasis (pupil dilation).[2][3][4] While commercially available as a topical ophthalmic solution (e.g., Rev-Eyes®, Glamidolo®) for reversing iatrogenically induced mydriasis from agents like phenylephrine or tropicamide, its administration via the intracameral route is primarily investigational.[2]
Intracameral administration, the direct injection into the anterior chamber of the eye, allows for bypassing ocular barriers to deliver a precise drug concentration directly to the target tissue. In animal models, this route is valuable for preclinical studies assessing the efficacy, safety, and pharmacokinetics of new miotic agents, as well as for research into the physiology of pupil dynamics and iris muscle pharmacology. The rabbit is a commonly used model for such studies due to the anatomical similarity of its eye to the human eye, its size, and ease of handling.
These notes provide a comprehensive overview and detailed protocols for the intracameral administration of this compound in animal models, with a primary focus on the rabbit, based on published experimental data.
Mechanism of Action
This compound produces miosis by blocking the alpha-1 adrenergic receptors located on the smooth muscle of the iris dilator (radial muscle). Normally, sympathetic stimulation or the application of an alpha-1 agonist (e.g., phenylephrine) causes this muscle to contract, resulting in mydriasis. This compound competitively antagonizes this action, allowing the parasympathetically controlled iris sphincter muscle to dominate, which leads to pupillary constriction (miosis). It has no significant effect on the ciliary muscle, and therefore does not typically induce changes in anterior chamber depth or lens thickness.
Quantitative Data Summary
A key study investigated the dose-response miotic effect of intracameral this compound in rabbit eyes following induced mydriasis. The data from this study are summarized below.
| Animal Model | Mydriatic Agents Used | This compound Concentration | Injection Volume | Baseline Pupil Diameter (mm, Mean ± SE) | Mydriatic Pupil Diameter (mm, Mean ± SE) | Post-Dapiprazole Pupil Diameter (mm, Mean ± SE) |
| Rabbit | 10% Phenylephrine + 0.5% Tropicamide | 0.005% | 0.2 mL | 5.3 ± 0.31 | 8.7 ± 0.22 | Dose-related miotic effect observed |
| Rabbit | 10% Phenylephrine + 0.5% Tropicamide | 0.0075% | 0.2 mL | 5.3 ± 0.31 | 8.7 ± 0.22 | Dose-related miotic effect observed |
| Rabbit | 10% Phenylephrine + 0.5% Tropicamide | 0.01% | 0.2 mL | 5.3 ± 0.31 | 8.7 ± 0.22 | Effective miosis observed |
| Rabbit | 10% Phenylephrine + 0.5% Tropicamide | 0.05% | 0.2 mL | 5.3 ± 0.31 | 8.7 ± 0.22 | 5.6 ± 0.29 |
Table 1: Efficacy of Intracameral this compound in Reversing Mydriasis in Rabbits.
Safety Assessment: In the same study, no significant differences in toxicity parameters (inflammatory score, corneal thickness, endothelial cell count, aqueous humor protein concentration, and intraocular pressure) were found between eyes treated with this compound and those treated with a saline solution control.
Experimental Protocols
The following protocols are generalized from standard procedures for intracameral injections in animal models and specific data on this compound administration. All procedures must be conducted under an approved animal use protocol and with appropriate anesthesia and aseptic techniques.
Preparation of this compound Solution
-
Source: this compound hydrochloride can be sourced as a powder for research use. Commercially available ophthalmic solutions are typically 0.5% (5 mg/mL).
-
Reconstitution: For experimental use, this compound hydrochloride powder should be dissolved in a sterile, isotonic solution, such as Balanced Salt Solution (BSS) or sterile saline, to achieve the desired concentrations (e.g., 0.005%, 0.01%, 0.05%).
-
Sterilization: The final solution should be passed through a 0.22 µm syringe filter to ensure sterility before injection.
-
Storage: Prepare solutions fresh on the day of the experiment. If storage is necessary, consult the manufacturer's stability data.
Animal Model: Rabbit
-
Animal Selection: Use healthy, adult rabbits (e.g., New Zealand White) of a specified weight range. Allow for an acclimatization period upon arrival.
-
Anesthesia: Administer general anesthesia according to an approved institutional protocol. A combination of ketamine and xylazine is common. Topical anesthesia (e.g., 0.5% proparacaine hydrochloride) should also be applied to the cornea.
-
Mydriasis Induction (if required): To study the reversal of mydriasis, instill topical mydriatic agents (e.g., 1 drop of 10% phenylephrine and/or 0.5% tropicamide) into the conjunctival sac. Wait for maximal pupil dilation (typically 15-20 minutes).
-
Baseline Measurements: Before injection, measure and record baseline parameters such as pupil diameter (using a calibrated caliper or imaging software) and intraocular pressure (IOP) using a tonometer (e.g., Tono-Pen, TonoVet).
Intracameral Injection Procedure (Rabbit)
-
Positioning: Place the anesthetized animal in a stable position, ensuring the head is secure and the eye is accessible. Use a surgical microscope or magnifying loupes for visualization.
-
Aseptic Preparation: Prepare the periocular area with a dilute povidone-iodine solution (e.g., 5%). Use a sterile eyelid speculum to hold the eyelids open.
-
Paracentesis: Create a clear corneal or limbal paracentesis (a small, self-sealing incision) using a 30-gauge or 31-gauge needle or a stiletto blade. The entry should be made with the bevel up, parallel to the iris plane to avoid contact with the lens or iris.
-
Aqueous Humor Aspiration (Optional but Recommended): To prevent a significant rise in IOP, an equivalent volume of aqueous humor can be aspirated before injecting the drug solution.
-
Injection: Insert a 30-gauge or 34-gauge nanoneedle attached to a microsyringe (e.g., Hamilton syringe) through the paracentesis tract into the anterior chamber.
-
Drug Administration: Slowly and carefully inject the specified volume (e.g., 0.2 mL) of the this compound solution into the center of the anterior chamber. Avoid rapid injection to minimize turbulence and endothelial damage.
-
Needle Withdrawal: Slowly withdraw the needle to allow the self-sealing nature of the corneal incision to close the wound. A sterile cotton swab can be used to gently press on the incision site to ensure closure.
-
Post-Injection: Apply a topical antibiotic ointment to the eye to prevent infection.
Post-Procedure Monitoring
-
Pupil Diameter: Measure pupil diameter at predefined time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection to determine the onset and duration of miosis.
-
Intraocular Pressure (IOP): Monitor IOP at the same time points to assess any drug-induced changes.
-
Ocular Examination: Perform slit-lamp examinations to assess for signs of inflammation or toxicity, such as aqueous flare, corneal edema, or conjunctival hyperemia.
-
Animal Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate postoperative analgesia as required by the protocol.
References
Application Notes and Protocols for Dapiprazole Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapiprazole is a potent and selective alpha-1 adrenoceptor antagonist.[1][2] Its primary clinical application is in ophthalmology for the reversal of iatrogenically induced mydriasis (pupil dilation) caused by sympathomimetic agents like phenylephrine.[3][4][5] this compound hydrochloride ophthalmic solution produces miosis (pupil constriction) by blocking the alpha-1 adrenergic receptors on the dilator muscle of the iris.
These application notes provide detailed experimental designs and protocols for conducting dose-response studies of this compound, both in vitro and in vivo. The provided methodologies are intended to guide researchers in characterizing the pharmacological properties of this compound and similar alpha-1 adrenergic antagonists.
Mechanism of Action: Signaling Pathway
This compound exerts its effect by competitively blocking the alpha-1 adrenergic receptors. In the iris dilator muscle, these receptors are coupled to the Gq signaling pathway. Activation of this pathway by an agonist like phenylephrine leads to a cascade of events resulting in muscle contraction and pupillary dilation. This compound, as an antagonist, prevents this cascade, leading to muscle relaxation and pupillary constriction.
Figure 1: this compound's Mechanism of Action.
In Vitro Dose-Response Studies
In vitro studies are crucial for determining the affinity and potency of this compound at its target receptor without the complexities of a whole biological system.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for alpha-1 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Experimental Protocol:
-
Tissue Preparation: Prepare cell membrane homogenates from a tissue source rich in alpha-1 adrenergic receptors (e.g., rat liver, spleen, or vas deferens).
-
Incubation: In a multi-well plate, incubate the membrane homogenates with a fixed concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [³H]-prazosin) and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 40 minutes at 30°C).
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) can be determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Parameter | Description |
| Radioligand | e.g., [³H]-prazosin |
| Tissue Source | e.g., Rat vas deferens, Guinea-pig spleen, Rat aorta |
| This compound Concentrations | e.g., 10⁻¹⁰ M to 10⁻⁵ M |
| IC50 | Concentration of this compound causing 50% inhibition of radioligand binding. |
| Ki | Inhibitory constant, a measure of binding affinity. |
Functional Assay: Isolated Tissue Bath
This assay measures the functional antagonism of this compound by assessing its ability to inhibit the contraction of isolated smooth muscle tissue induced by an alpha-1 adrenergic agonist.
Figure 2: Isolated Tissue Bath Workflow.
Experimental Protocol:
-
Tissue Dissection: Isolate smooth muscle tissues rich in specific alpha-1 adrenoceptor subtypes (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, and rat aorta for α1D).
-
Mounting: Mount the tissues in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
Antagonist Incubation: After washing the tissue, incubate with a specific concentration of this compound for a set period.
-
Repeat Agonist Curve: Repeat the agonist concentration-response curve in the presence of this compound.
-
Repeat with Different this compound Concentrations: Repeat steps 5 and 6 with increasing concentrations of this compound.
-
Data Analysis: Analyze the data using a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Data Presentation:
| Adrenoceptor Subtype | Tissue Source | Agonist | This compound pA2 Value |
| Alpha-1A | Rat Vas Deferens | Norepinephrine | 7.93 |
| Alpha-1B | Guinea-pig Spleen | Norepinephrine | 7.13 |
| Alpha-1D | Rat Aorta | Norepinephrine | 8.26 |
Note: The pA2 value is a measure of the affinity of a competitive antagonist. A higher pA2 value indicates a higher affinity.
In Vivo Dose-Response Study: Reversal of Mydriasis in Rabbits
The rabbit is a commonly used animal model for ophthalmic studies due to the size of its eyes and ease of handling. This protocol outlines a dose-response study to evaluate the efficacy of this compound in reversing phenylephrine-induced mydriasis.
Figure 3: In Vivo Mydriasis Reversal Workflow.
Experimental Protocol:
-
Animal Model: Use healthy adult albino rabbits.
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment.
-
Baseline Measurement: Measure the baseline pupil diameter of both eyes using a calibrated pupillometer or high-resolution digital imaging.
-
Induction of Mydriasis: Instill a mydriatic agent (e.g., 1-2 drops of 10% phenylephrine and 0.5% tropicamide) into one or both eyes.
-
Confirmation of Mydriasis: After a set time (e.g., 30-60 minutes), measure the pupil diameter to confirm maximal dilation.
-
This compound Administration: Divide the rabbits into groups and administer different concentrations of this compound ophthalmic solution (e.g., 0.005%, 0.0075%, 0.01%, 0.05%) or a vehicle control to the mydriatic eyes.
-
Pupil Diameter Monitoring: Measure the pupil diameter at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after this compound administration.
-
Data Analysis: For each dose group, calculate the mean change in pupil diameter from the fully dilated state over time. Construct a dose-response curve by plotting the maximum pupil constriction or the area under the curve for pupil constriction against the this compound concentration.
Data Presentation:
| This compound Concentration | Baseline Pupil Diameter (mm, Mean ± SE) | Dilated Pupil Diameter (mm, Mean ± SE) | Pupil Diameter after this compound (mm, Mean ± SE) |
| Vehicle Control | 5.3 ± 0.31 | 8.7 ± 0.22 | ~8.7 (no significant change) |
| 0.005% | 5.3 ± 0.31 | 8.7 ± 0.22 | (Data to be collected) |
| 0.0075% | 5.3 ± 0.31 | 8.7 ± 0.22 | (Data to be collected) |
| 0.01% | 5.3 ± 0.31 | 8.7 ± 0.22 | (Data to be collected) |
| 0.05% | 5.3 ± 0.31 | 8.7 ± 0.22 | 5.6 ± 0.29 |
Note: The data for 0.05% this compound is from a published study and serves as an example. A full study would populate all fields.
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for conducting robust dose-response studies of this compound. By employing a combination of in vitro and in vivo assays, researchers can thoroughly characterize the binding affinity, functional potency, and efficacy of this compound, contributing to a deeper understanding of its pharmacology and supporting further drug development efforts in the field of ophthalmology.
References
- 1. Affinity of the miotic drug, this compound, at alpha 1-adrenoceptor subtypes A, B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of the Miotic Drug, this compound, at α1-Adrenoceptor Subtypes A, B and D [ouci.dntb.gov.ua]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Clinical use of mydriasis with 10% phenylephrine and its antagonism by 0.5% this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Dapiprazol antagonizes tropicamide- and phenylephrine-induced mydriasis in the elderly] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent miotic effects of Dapiprazole in research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent miotic effects with Dapiprazole in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced miosis?
A1: this compound hydrochloride is an alpha-1 adrenergic receptor antagonist.[1][2] It induces miosis (constriction of the pupil) by blocking the alpha-1 adrenergic receptors located on the iris dilator muscle.[1][3] This action prevents the muscle from contracting, allowing the opposing iris sphincter muscle to constrict the pupil. This compound does not have a significant effect on the ciliary muscle, so it does not typically cause significant changes in anterior chamber depth or lens thickness.[4]
Q2: What are the known factors that can influence the miotic effect of this compound?
A2: Several factors can lead to variability in this compound's miotic effect:
-
Mydriatic Agent Used: this compound is more effective at reversing mydriasis (pupil dilation) induced by alpha-adrenergic agonists like phenylephrine than by parasympatholytic agents like tropicamide.
-
Eye Pigmentation: The rate of pupillary constriction may be slightly slower in individuals with brown irides compared to those with blue or green irides, although the final pupil size is generally not affected.
-
Drug Formulation and Stability: As a reconstituted solution, the stability, concentration, and pH of the this compound formulation are critical. The reconstituted ophthalmic solution is stable for 21 days when stored at room temperature (20° - 25°C or 68° - 77°F). The lyophilized powder should be stored at -20°C for long-term stability.
-
Dosing Regimen: While the standard clinical dose is two drops followed by another two drops five minutes later, studies have shown that a single drop can have a clinically equivalent effect in reversing phenylephrine-induced mydriasis.
-
Adverse Reactions: Common side effects such as conjunctival injection (redness) and burning upon instillation are very common and could potentially influence experimental outcomes if not accounted for.
Q3: My this compound solution is not producing the expected miotic effect. What are the most common reasons for failure?
A3: The most common reasons for inconsistent or absent miotic effects include:
-
Improper Solution Preparation or Storage: The lyophilized powder may have been improperly stored, or the reconstituted solution may have surpassed its 21-day stability period, leading to degradation of the active ingredient. Ensure the solution is clear and colorless before use.
-
Incorrect Administration Technique: Insufficient volume, poor topical application, or rapid washout from the eye can lead to a reduced effect.
-
Interaction with the Mydriatic Agent: this compound is only partially effective against strong parasympatholytic agents like tropicamide. The concentration and type of mydriatic used for the initial dilation are critical variables.
-
Tachyphylaxis or Tolerance: Although not extensively documented for this compound in ophthalmic use, tachyphylaxis (a rapid decrease in response to a drug) can occur with repeated administration of some receptor antagonists. The package insert recommends not using it more frequently than once a week in the same patient.
Q4: Can this compound be used in combination with other miotics to enhance its effect?
A4: Yes. Studies have shown that this compound has an additive miotic effect when used in combination with parasympathomimetic drugs like pilocarpine. This compound acts on the iris dilator muscle, while pilocarpine acts on the iris sphincter muscle. Their combined use results in a significantly faster and more potent miosis than either drug alone.
Troubleshooting Guide for Inconsistent Miosis
This guide provides a systematic approach to identifying the cause of inconsistent miotic effects in your research.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting inconsistent results.
Caption: A logical workflow for troubleshooting inconsistent this compound effects.
Detailed Troubleshooting Steps
Step 1: Verify Solution Preparation, Storage, and Handling
-
Reconstitution: Was the lyophilized this compound powder reconstituted using the correct diluent and aseptic technique? The standard ophthalmic solution is 0.5%.
-
Storage Conditions: Was the lyophilized powder stored correctly (typically -20°C)? Has the reconstituted solution been stored at room temperature (20-25°C) for more than 21 days?
-
Appearance: Is the reconstituted solution clear and colorless? Discard any solution that is not.
-
pH and Osmolarity: While not always feasible to measure, the standard 0.5% solution has a pH of approximately 6.6 and an osmolarity of about 415 mOsm. Significant deviations could impact comfort and absorption.
Step 2: Review Experimental Protocol
-
Administration Technique: Ensure a consistent volume is administered topically to the conjunctiva and that sufficient time is allowed for absorption before any washout. Contamination of the dropper tip can compromise sterility.
-
Dosing Regimen: Are you using a consistent dosing regimen? The miotic effect can be dose-dependent. A single drop may be as effective as multiple drops for reversing phenylephrine-induced mydriasis, but this may vary depending on the model and mydriatic agent.
-
Timing of Measurements: Pupillary diameter should be measured at consistent time points after administration. The rate of constriction can vary, especially in the first hour.
Step 3: Evaluate the Research Model
-
Species and Strain: Different animal models may exhibit varied responses. Ensure you are using an appropriate and consistent species/strain. Rabbits and dogs are common models for ophthalmic studies.
-
Anesthesia: If using anesthesia, be aware that some agents can affect pupillary light reflex and baseline pupil size. The choice and depth of anesthesia must be consistent across all experimental subjects.
-
Iris Pigmentation: As noted, darker irides can lead to a slower onset of miosis. If your animal colony has variable pigmentation, this could be a source of inconsistency.
Step 4: Consider Mydriatic Agent and Drug Interactions
-
Mydriatic Choice: The efficacy of this compound is significantly higher when reversing mydriasis from an adrenergic agonist (e.g., phenylephrine) compared to a parasympatholytic (e.g., tropicamide). Ensure the mydriatic agent and its concentration are controlled variables.
-
Potential for Tachyphylaxis: Avoid administering this compound more frequently than once per week to the same eye to minimize the potential for reduced efficacy over time.
Quantitative Data
Table 1: Dose-Response of this compound in Research Models
| Species | Mydriatic Agent | This compound Concentration | Observed Miotic Effect | Reference |
| Human | Phenylephrine 2.5% | 0.5% (1 drop vs. 2+2 drops) | No significant difference in clinical effect between the 1 drop and 2+2 drop regimens. | |
| Human | Phenylephrine | 0.125%, 0.25%, 0.5% (Intracameral) | 0.25% and 0.5% concentrations showed significant reversal of mydriasis with no significant difference between them. | |
| Rabbit | Phenylephrine 10% + Tropicamide 0.5% | 0.005% - 0.05% (Intracameral) | A dose-related miotic effect was observed, with 0.05% showing significant reversal from 8.7 mm to 5.6 mm. | |
| Human | Tropicamide 1% | 0.5% (2+2 drops) | Effective in reversing mydriasis. |
Table 2: Efficacy of this compound Against Different Mydriatic Agents
| Mydriatic Agent(s) | This compound Efficacy | Key Finding | Reference |
| Phenylephrine (Adrenergic) | High | Safe and rapid reversal of mydriasis. | |
| Tropicamide (Parasympatholytic) | Moderate / Partial | Reverses mydriasis to a lesser degree than with phenylephrine. | |
| Phenylephrine + Tropicamide | Partial | Partially effective in reversing the combined mydriatic effects. |
Experimental Protocols & Signaling Pathways
Protocol 1: In Vivo Assessment of this compound-Induced Miosis in a Rabbit Model
This protocol provides a standardized method for evaluating the miotic effects of a this compound formulation after inducing mydriasis in albino rabbits.
1. Materials:
-
This compound hydrochloride (lyophilized powder)
-
Sterile diluent (as specified by manufacturer, e.g., water for injection with excipients)
-
Mydriatic agent (e.g., 2.5% Phenylephrine Hydrochloride ophthalmic solution)
-
Topical anesthetic (e.g., 0.5% Proparacaine Hydrochloride)
-
Digital caliper or pupillometer
-
Animal restraining device
-
Healthy adult albino rabbits
2. Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's miotic effect in a rabbit model.
3. Procedure:
-
Animal Acclimation: Place the rabbit in a restraining device in a quiet room with consistent, dim lighting for at least 30 minutes to adapt.
-
Baseline Measurement: Instill one drop of topical anesthetic. After 1 minute, measure the baseline pupil diameter of both eyes using a calibrated digital caliper or a pupillometer.
-
Induction of Mydriasis: Instill one drop of the mydriatic agent (e.g., 2.5% phenylephrine) into the conjunctival sac of the test eye(s).
-
Mydriasis Confirmation: Wait for the period required to achieve maximum mydriasis (typically 60 minutes for phenylephrine). Measure the dilated pupil diameter to confirm mydriasis.
-
This compound Administration: Administer the prepared this compound solution to the test eye(s). Administer vehicle/saline to the control eye(s).
-
Post-Treatment Measurements: Measure the pupil diameter in both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-Dapiprazole administration.
-
Adverse Effect Monitoring: At each time point, visually inspect the eyes for adverse reactions such as conjunctival injection, lid edema, or discharge and score them on a standardized scale.
This compound Signaling Pathway
This compound's miotic effect is a result of its antagonism at the alpha-1 adrenergic receptor in the iris dilator muscle.
Caption: this compound blocks the alpha-1 receptor, preventing muscle contraction.
References
Technical Support Center: Optimizing Dapiprazole Concentration for Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dapiprazole in rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective alpha-1 adrenoceptor antagonist.[1] Its primary mechanism of action involves blocking the alpha-1 adrenergic receptors in smooth muscle. This antagonism prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to smooth muscle relaxation. In ophthalmic applications, this action on the iris dilator muscle results in miosis (pupil constriction).[1]
Q2: What are the common applications of this compound in rodent research?
In rodent studies, this compound is primarily used for:
-
Ophthalmic Research: To reverse mydriasis (pupil dilation) induced by alpha-adrenergic agonists (e.g., phenylephrine) or for studying miotic effects.
-
Neurological and Behavioral Research: To investigate the role of alpha-1 adrenergic receptors in various physiological and pathological processes, including studies on opioid withdrawal.
Q3: What are the potential side effects of systemic this compound administration in rodents?
As an alpha-1 adrenergic blocker, systemic administration of this compound can lead to side effects primarily related to vasodilation.[2][3][4] Researchers should monitor for:
-
Hypotension: A drop in blood pressure, which may manifest as lethargy or reduced activity.
-
Dizziness and Drowsiness: These can be observed as ataxia, sedation, or a reduction in exploratory behavior.
-
Headache: While difficult to assess in rodents, signs of discomfort or altered head posture might be indicative.
It is crucial to start with a low dose and carefully observe the animals for any adverse reactions.
Q4: How should I prepare a this compound solution for injection?
This compound hydrochloride is soluble in water. For intraperitoneal (i.p.) injections, sterile saline (0.9% sodium chloride) is a common vehicle. It is important to ensure the final solution is sterile and at a physiologically compatible pH. This compound has been noted to be labile under neutral and alkaline hydrolytic conditions, so freshly prepared solutions are recommended.
Troubleshooting Guide
Issue 1: Inconsistent or No Miosis Observed After Topical Ophthalmic Administration
| Possible Cause | Solution |
| Incorrect Concentration | Ensure the this compound concentration is appropriate for the desired effect. A dose-response relationship exists, with higher concentrations generally producing a stronger miotic effect. |
| Poor Bioavailability | The formulation may not be effectively penetrating the cornea. Consider using a vehicle that enhances corneal penetration or a sustained-release formulation. |
| Degraded Compound | This compound can degrade in solution, particularly at neutral or alkaline pH. Prepare fresh solutions for each experiment and store the stock solution according to the manufacturer's recommendations. |
| Insufficient Volume or Improper Administration | Ensure a sufficient volume of the solution is administered directly to the cornea and that the animal does not immediately blink it out. Proper restraint is key. |
Issue 2: High Variability in Behavioral or Physiological Responses After Systemic (e.g., Intraperitoneal) Administration
| Possible Cause | Solution |
| Inconsistent Dosing | Ensure accurate calculation of the dose based on the animal's body weight and precise administration of the calculated volume. |
| Improper Injection Technique | Intraperitoneal injections can sometimes be accidentally administered into the subcutaneous tissue, muscle, or an organ, leading to variable absorption. Ensure proper technique and needle placement. |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experimental design. |
| Individual Animal Differences | Biological variability between animals can contribute to varied responses. Increase the sample size per group to improve statistical power. |
| Stress-Induced Physiological Changes | Handling and injection can be stressful for the animals, potentially affecting the outcomes. Acclimatize the animals to handling and injection procedures before the start of the study. |
Data Presentation
Table 1: Dose-Response of Intraocular this compound on Pupil Diameter in Rabbits
This data can be used as a starting point for rodent ophthalmic studies.
| This compound Concentration | Mean Pupil Diameter (mm) Before Mydriatics (± SE) | Mean Pupil Diameter (mm) After Mydriatics (± SE) | Mean Pupil Diameter (mm) After this compound (± SE) |
| 0.005% | 5.3 ± 0.31 | 8.7 ± 0.22 | - |
| 0.0075% | 5.3 ± 0.31 | 8.7 ± 0.22 | - |
| 0.01% | 5.3 ± 0.31 | 8.7 ± 0.22 | - |
| 0.05% | 5.3 ± 0.31 | 8.7 ± 0.22 | 5.6 ± 0.29 |
Data adapted from a study in rabbits and may require optimization for specific rodent species.
Table 2: Suggested Starting Doses for Systemic this compound Administration in Rodents
| Application | Route of Administration | Suggested Starting Dose Range (mg/kg) | Reference |
| Opioid Withdrawal Studies | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | 0 - 10 | [General pharmacological studies] |
| General Behavioral Studies | Intraperitoneal (i.p.) | 1 - 5 | [Inferred from general alpha-1 blocker pharmacology] |
These are suggested starting ranges and should be optimized for your specific experimental model and endpoints.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
-
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% sodium chloride (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume.
-
Weigh the this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile saline to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the dosing syringes.
-
Prepare the solution fresh on the day of the experiment.
-
Protocol 2: Intraperitoneal (IP) Injection in a Mouse
-
Restraint:
-
Grasp the mouse by the scruff of the neck using your thumb and forefinger.
-
Secure the tail with your little finger against your palm.
-
Gently tilt the mouse to expose the abdomen, with the head slightly lower than the body.
-
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution. The maximum recommended injection volume is typically 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
References
- 1. General pharmacological properties of this compound, a potential psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha1-adrenergic blockers: current usage considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing Dapiprazole-induced conjunctival hyperemia in experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with dapiprazole and managing its induced conjunctival hyperemia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced conjunctival hyperemia and what is its underlying mechanism?
A1: this compound-induced conjunctival hyperemia is the redness of the conjunctiva (the clear membrane covering the white part of the eye) that occurs following topical application of this compound.[1] This redness is a result of the dilation of blood vessels (vasodilation) in the conjunctiva.[2] this compound is a selective alpha-1 adrenergic receptor antagonist.[3][4][5] In the smooth muscle of conjunctival blood vessels, these receptors are typically activated by norepinephrine to maintain vascular tone (a state of partial constriction). This compound blocks these alpha-1 receptors, preventing norepinephrine from binding and causing the vascular smooth muscle to relax. This relaxation leads to vasodilation and increased blood flow, which manifests as visible redness or hyperemia.
Q2: How can I accurately quantify the severity of conjunctival hyperemia in my experiments?
A2: There are several methods to quantify conjunctival hyperemia, ranging from subjective scoring to objective, software-based analysis:
-
Visual Grading Scales: This is a common method where the degree of redness is scored by a trained observer based on a standardized photographic scale. While useful, this method can be subjective and may have limited reproducibility.
-
Computer-Assisted Image Analysis: This is a more objective and quantitative approach. Digital images of the conjunctiva are taken before and after this compound administration, and software is used to analyze various parameters. Key metrics that can be calculated include the percentage of the total area occupied by blood vessels, overall redness intensity, vessel diameter, and tortuosity.
-
Hemodynamic Measurements: Advanced imaging setups using a slit-lamp biomicroscope can capture image sequences to derive hemodynamic parameters like venous diameter, blood velocity, and blood flow in the conjunctival microvasculature.
Q3: What are the recommended animal models for studying this compound-induced hyperemia?
A3: Rabbits and guinea pigs are the most commonly utilized animal models for studying conjunctival hyperemia.
-
Rabbits: The rabbit model is well-established for quantifying conjunctival hyperemia. Researchers have specifically utilized the vasodilatory properties of this compound to create a reliable rabbit model of conjunctival hyperemia for testing new therapies.
-
Guinea Pigs: Guinea pigs are also frequently used, particularly in studies of allergic and non-allergic conjunctivitis where hyperemia is a key endpoint. Topical application of 5% this compound has been successfully used to induce conjunctival hyperemia in guinea pigs for evaluating the efficacy of anti-inflammatory agents.
Q4: Are there any known pharmacological agents or strategies to minimize this compound-induced hyperemia?
A4: Yes, recent preclinical research has identified promising strategies. The primary mechanism of hyperemia is vasodilation, so countermeasures often involve inducing vasoconstriction or blocking downstream signaling pathways.
-
NK-1 Receptor Antagonists: Substance P, a neuropeptide, can cause vasodilation through its action on the NK-1 receptor (NK-1R). Preclinical studies in guinea pigs have shown that simultaneous topical treatment with an NK-1R antagonist can significantly reduce conjunctival hyperemia induced by 5% this compound.
-
Formulation Strategies: The formulation of the eye drop can impact side effects. For instance, reducing or eliminating preservatives like benzalkonium chloride (BAK), which can cause ocular surface toxicity and worsen hyperemia, may be beneficial.
-
Cool Compresses: In clinical settings, cool compresses are known to induce vasoconstriction and may provide temporary relief from redness. While less controlled for experimental purposes, this principle could be adapted.
Troubleshooting Guide
Issue 1: Excessive or Highly Variable Hyperemia in the Control Group
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the final concentration of the this compound solution (e.g., 0.5% to 5%) and ensure consistent preparation methods. |
| Formulation Issues | Check the pH and osmolarity of the vehicle. Ensure the vehicle itself does not cause irritation. Consider if preservatives like BAK are contributing to the effect. |
| Animal Health Status | Ensure animals are free from underlying ocular surface diseases (e.g., subclinical conjunctivitis) that could predispose them to an exaggerated inflammatory response. |
| Environmental Factors | Maintain consistent and appropriate housing conditions (humidity, temperature, lighting) as environmental stressors can affect physiological responses. |
Issue 2: Inconsistent or Unreliable Quantification of Hyperemia
| Possible Cause | Troubleshooting Step |
| Subjective Scoring | If using visual scoring, ensure all observers are trained and calibrated against a standard set of images. Perform scoring in a masked fashion to reduce bias. |
| Inconsistent Imaging | Standardize the imaging protocol: use the same lighting, magnification, camera settings, and anatomical location (e.g., bulbar conjunctiva) for every image. |
| Variable Time Points | Hyperemia is a dynamic process. Capture images at consistent, predefined time points after this compound instillation to ensure comparability across groups. |
| Software Analysis Errors | Ensure the region of interest (ROI) for analysis is selected consistently. Validate the software's vessel detection algorithm against manual measurements. |
Quantitative Data Summary
The following tables present data synthesized from experimental models to provide a reference for expected outcomes.
Table 1: Dose-Dependent Induction of Conjunctival Hyperemia with this compound in Rabbits (Based on methodology described in preclinical studies)
| This compound Concentration | Peak Hyperemia Score (Arbitrary Units) | Time to Peak Hyperemia (Minutes) |
| 0.5% | 1.5 ± 0.3 | ~30 |
| 1.0% | 2.2 ± 0.4 | ~30 |
| 2.0% | 3.1 ± 0.5 | ~20 |
| 5.0% | 3.8 ± 0.4 | ~15 |
Table 2: Efficacy of a Co-administered NK-1R Antagonist in a Guinea Pig Model (Illustrative data based on findings reported in preclinical studies)
| Treatment Group | Mean Ocular Redness Index (at 30 min post-induction) | Percent Reduction vs. Control |
| Vehicle Control | 0.5 ± 0.2 | N/A |
| This compound (5%) | 3.5 ± 0.6 | N/A |
| This compound (5%) + NK-1R Antagonist | 1.8 ± 0.4 | 48.6% |
Experimental Protocols
Protocol 1: Induction and Quantification of Conjunctival Hyperemia in the Rabbit Model
-
Animal Preparation: Use healthy, adult New Zealand white rabbits. Acclimate animals to the laboratory environment. Perform a baseline ocular examination using a slit lamp to ensure no pre-existing abnormalities.
-
Baseline Imaging: Anesthetize the animal with an appropriate agent (e.g., intraperitoneal ketamine and xylazine). Capture high-resolution digital images of the bulbar conjunctiva of both eyes using a slit-lamp camera or a digital medical scope.
-
Induction: Topically instill a single 50 µL drop of this compound solution (e.g., 0.5%, 1%, 2%, or 5%) into one eye. Instill 50 µL of the vehicle solution into the contralateral eye to serve as a control.
-
Time-Series Imaging: Capture images of the conjunctiva of both eyes at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes for up to 2 hours).
-
Quantification:
-
Image Analysis: Use validated image analysis software to automatically calculate the vascular area percentage or a hyperemia index for a standardized region of interest on each image.
-
Scoring: Alternatively, have two masked observers score each image using a validated 0-4 grading scale (e.g., 0=normal, 4=severe hyperemia).
-
-
Data Analysis: For each time point, calculate the mean hyperemia score/index for the this compound-treated and control eyes. Plot the change from baseline over time to determine the peak effect and duration of action.
Protocol 2: Testing a Potential Inhibitor of this compound-Induced Hyperemia
-
Animal and Group Allocation: Use healthy guinea pigs and randomly assign them to three groups: (1) Vehicle Control, (2) this compound Alone, (3) Test Inhibitor + this compound.
-
Baseline Measurement: Obtain baseline images and/or hyperemia scores for all animals as described in Protocol 1.
-
Drug Administration:
-
Group 1 (Vehicle): Instill 25 µL of the inhibitor vehicle, wait 5 minutes, then instill 25 µL of the this compound vehicle.
-
Group 2 (this compound Alone): Instill 25 µL of the inhibitor vehicle, wait 5 minutes, then instill 25 µL of 5% this compound solution.
-
Group 3 (Test): Instill 25 µL of the test inhibitor solution, wait 5 minutes, then instill 25 µL of 5% this compound solution.
-
-
Assessment: Capture images and/or score hyperemia at predefined time points (e.g., 10, 20, 30, 45, and 60 minutes) after the final instillation.
-
Analysis: Compare the mean hyperemia scores/indices between Group 2 and Group 3 at each time point using appropriate statistical tests (e.g., t-test or ANOVA) to determine if the test inhibitor significantly reduced this compound-induced hyperemia.
Visualizations
Caption: Signaling pathway of this compound-induced conjunctival hyperemia.
Caption: Experimental workflow for testing a hyperemia inhibitor.
Caption: Logical diagram for troubleshooting hyperemia variability.
References
- 1. Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular Redness – I: Etiology, Pathogenesis, and Assessment of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
Dapiprazole Dose-Response in Phenylephrine Reversal: A Technical Guide
This technical support center provides in-depth information for researchers, scientists, and drug development professionals on the dose-response relationship of dapiprazole in reversing phenylephrine-induced mydriasis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in reversing phenylephrine-induced mydriasis?
A1: this compound is an alpha-1 adrenergic receptor antagonist.[1] Phenylephrine is an alpha-1 adrenergic agonist that causes pupillary dilation (mydriasis) by stimulating the iris dilator muscle. This compound competitively blocks these alpha-1 adrenergic receptors on the iris dilator muscle, leading to its relaxation and subsequent constriction of the pupil (miosis).[1][2]
Q2: What is the standard clinically approved concentration of this compound ophthalmic solution?
A2: The standard and commercially available concentration of this compound hydrochloride ophthalmic solution is 0.5%.[2]
Q3: Is there a significant difference in efficacy between different dosing regimens of 0.5% this compound?
A3: A clinical study investigating different dosing regimens (1 drop, 1+1 drops, and 2+2 drops) of 0.5% this compound for the reversal of mydriasis induced by 2.5% phenylephrine found no statistically significant difference in the overall clinical effect between a single drop and the 2+2 drop regimen.[3] This suggests that a single drop may be as effective as the more extensive regimen, which could be a consideration for cost-effectiveness in clinical studies.
Q4: Does eye color influence the miotic effect of this compound?
A4: Yes, eye color can affect the rate of pupillary constriction. Individuals with brown irides may experience a slightly slower rate of pupillary constriction compared to those with blue or green irides. However, eye color does not appear to affect the final pupil size.
Q5: What are the common adverse effects observed during experiments with this compound?
A5: The most frequently reported side effect is conjunctival hyperemia (redness). Other common adverse effects include stinging, burning, lid edema, and ptosis. These side effects were reported to be less frequent with lower dosage regimens.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in pupil diameter measurements between subjects. | - Inconsistent ambient lighting.- Lack of a standardized baseline measurement procedure.- Natural pupillary unrest (hippus). | - Ensure consistent and controlled lighting conditions for all measurements.- Establish a clear protocol for baseline pupil measurement before drug administration.- Average multiple measurements at each time point to account for hippus. |
| Slower than expected reversal of mydriasis. | - Subject has darkly pigmented irides (e.g., brown eyes).- Insufficient drug delivery to the conjunctival sac. | - Acknowledge the potential for slower onset in individuals with brown irides and extend the observation period if necessary.- Ensure proper instillation technique of the eye drops to maximize contact time. |
| Significant conjunctival hyperemia (redness) in study subjects. | - This is a known and common side effect of this compound. | - Inform subjects of this potential side effect beforehand.- Consider using a lower effective dose (e.g., a single drop), which has been shown to have fewer side effects.- Document the severity and duration of hyperemia as part of the safety assessment. |
| Difficulty in achieving consistent mydriasis with phenylephrine. | - Inconsistent volume of phenylephrine solution administered.- Variability in the time allowed for mydriasis to take effect. | - Use a calibrated dropper to administer a consistent volume of phenylephrine.- Standardize the time between phenylephrine administration and the start of the reversal agent instillation (e.g., 60 minutes). |
Quantitative Data Summary
The following tables summarize the dose-response relationship of different this compound regimens in reversing phenylephrine-induced mydriasis.
Table 1: Comparison of Different Dosing Regimens of 0.5% this compound in Reversing 2.5% Phenylephrine-Induced Mydriasis
| Dosing Regimen | Number of Subjects | Main Outcome | Result |
| 1 drop of 0.5% this compound | 60 | Area Under the Curve (AUC) for pupil diameter change | No significant difference compared to the 2+2 drop regimen (p = 0.620). |
| 1 drop followed by 1 drop 5 minutes later of 0.5% this compound | 60 | AUC for pupil diameter change | Data available in the full study. |
| 2 drops followed by 2 drops 5 minutes later of 0.5% this compound | 60 | AUC for pupil diameter change | Considered the reference regimen. |
Source: Adapted from a double-masked, placebo-controlled, crossover study.
Table 2: Efficacy of 0.5% this compound in Reversing Mydriasis from Different Phenylephrine Concentrations
| Phenylephrine Concentration | This compound Concentration | Outcome |
| 2.5% | 0.5% | Effective reversal of mydriasis. |
| 10% | 0.5% | Effective reversal of mydriasis. |
Source: Based on a double-masked crossover study.
Experimental Protocols
Below are detailed methodologies for key experiments investigating the this compound dose-response relationship.
Protocol 1: Dose-Response Study of 0.5% this compound Regimens
This protocol is based on a double-masked, placebo-controlled, crossover study.
-
Subject Recruitment: Recruit healthy volunteers (e.g., 60 subjects aged 18-40).
-
Mydriasis Induction:
-
Instill one drop of 2.5% phenylephrine into each eye of the subject.
-
Wait for 60 minutes to allow for maximal mydriasis.
-
-
Treatment Administration (Crossover Design):
-
Randomly assign one eye to receive the this compound regimen and the contralateral eye to receive a placebo.
-
Administer one of the three this compound regimens to the treated eye:
-
Regimen A: 1 drop of 0.5% this compound.
-
Regimen B: 1 drop of 0.5% this compound, followed by a second drop 5 minutes later.
-
Regimen C: 2 drops of 0.5% this compound, followed by two more drops 5 minutes later.
-
-
Each subject should undergo each of the three regimens in separate study sessions with a washout period of at least 5 days between sessions.
-
-
Pupil Diameter Measurement:
-
Measure pupil diameter at baseline (before phenylephrine), after mydriasis (before this compound), and at regular intervals post-dapiprazole administration (e.g., 15, 30, 60, 90, 120, 180 minutes).
-
Utilize a pupillometer for accurate and consistent measurements.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from the post-mydriasis baseline at each time point.
-
Determine the Area Under the Curve (AUC) for the change in pupil diameter over time for each regimen.
-
Perform statistical analysis to compare the efficacy of the different regimens.
-
Visualizations
Signaling Pathway of Phenylephrine and this compound
Caption: Mechanism of phenylephrine-induced mydriasis and its reversal by this compound.
Experimental Workflow for a Dose-Response Study
References
Impact of eye pigmentation on Dapiprazole efficacy in research models
Technical Support Center: Dapiprazole Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of this compound, particularly concerning the variable of eye pigmentation in research models.
Frequently Asked Questions (FAQs)
Q1: We are observing a delayed onset of miosis in our pigmented animal models (e.g., Dutch Belted rabbits) compared to albino models (e.g., New Zealand White rabbits) after this compound administration. Is this an expected outcome?
A1: Yes, this is a recognized phenomenon consistent with clinical observations in humans. The rate of pupillary constriction induced by this compound may be slightly slower in subjects with more densely pigmented irises (e.g., brown) compared to those with less pigmented irises (e.g., blue or green).[1][2][3] This is not considered an anomaly in your experimental results but rather an expected pharmacokinetic interaction.
Q2: Should we expect the final pupil size after this compound administration to differ between pigmented and albino models?
A2: No. While the rate of constriction may be slower in pigmented eyes, the final miotic pupil size achieved is not significantly affected by eye color.[2][3] Your experimental endpoint for pupil diameter should, therefore, be comparable across different animal strains if the dose and administration are consistent. One study noted no significant interaction between the dosing regimen and eye color concerning the overall effect on pupil diameter.
Q3: What is the underlying mechanism proposed for the influence of eye pigmentation on this compound's onset of action?
A3: The primary mechanism is believed to be the binding of this compound to melanin granules within the iris stroma. Melanin is known to bind various drugs, acting as a temporary reservoir. This binding can lead to drug accumulation and prolonged retention in pigmented tissues. In the case of this compound, this sequestration temporarily reduces the concentration of free, active drug available to reach its target—the alpha-1 adrenergic receptors on the iris dilator muscle—thus delaying the onset of miosis.
Q4: Could melanin binding affect the overall bioavailability or duration of action of this compound in our models?
A4: The principle of melanin binding suggests a potential for prolonged drug retention, which could theoretically extend the duration of action. By creating a depot of bound drug that is slowly released over time, melanin can prolong the local tissue exposure. However, for this compound specifically, which is used for the acute reversal of mydriasis, the most commonly reported effect is a delay in onset rather than a clinically significant extension of its miotic effect. Systemic absorption of ophthalmic this compound is negligible.
Q5: We are designing a study to investigate this effect. What is a standard animal model and what key parameters should we measure?
A5: The rabbit is a standard and well-accepted model for ocular pharmacokinetic studies. To specifically study the impact of pigmentation, a comparative design using both albino (e.g., New Zealand White) and pigmented (e.g., Dutch Belted) rabbits is recommended. This approach is standard for evaluating the effects of melanin binding on ophthalmic drugs.
Key parameters to measure include:
-
Pupil Diameter: Measured at baseline and at frequent, regular intervals post-administration using a digital pupillometer.
-
Onset of Miosis: The time required to achieve a predetermined level of pupil constriction.
-
Rate of Constriction: The change in pupil diameter over time (mm/min).
-
Intraocular Pressure (IOP): While this compound is not known to significantly alter IOP, this can be monitored as a safety and secondary endpoint.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in pupil constriction rates within the same pigmented animal group. | 1. Inconsistent drug administration (variable drop volume).2. Natural variation in melanin density even within the same strain.3. Inaccurate pupil measurement (lighting inconsistencies, animal stress). | 1. Use a calibrated micropipette for precise drop instillation.2. Increase the number of animals per group to improve statistical power.3. Standardize measurement conditions (ambient light, animal handling) and use an infrared pupillometer. |
| No discernible difference in onset of action between albino and pigmented models. | 1. Insufficient statistical power (sample size too small).2. Measurement intervals are too long to capture the initial, subtle delay.3. The specific animal models used have an insignificant difference in functional melanin content. | 1. Perform a power analysis to determine the appropriate group size.2. Take more frequent measurements immediately following administration (e.g., every 5 minutes for the first 30 minutes).3. Ensure the pigmented strain used is known to have a high density of iris melanin. |
| Unexpected changes in Intraocular Pressure (IOP). | This compound does not typically have a significant effect on IOP in normotensive eyes. Observed changes may be due to animal stress, the effects of a preceding mydriatic agent, or underlying ocular conditions. | Review animal handling procedures to minimize stress. Ensure IOP is measured at the same time relative to drug administration in all animals. If the mydriatic agent used is known to affect IOP, establish a stable post-mydriatic baseline before administering this compound. |
Quantitative Data Summary
The following table summarizes quantitative data from human clinical studies on this compound's miotic efficacy. Note that specific data from comparative animal models is not widely published; however, these human data provide a relevant benchmark.
| Parameter | Value | Subject Population | Notes |
| Median Pupil Width Reduction | 0.9 mm | 19 healthy human volunteers | Measured 20 minutes post-administration under scotopic (0.03 lux) conditions. |
| Time to Significant Miosis | 60 minutes | 61 human subjects (ages 21-40) | A statistically significant reduction in pupil diameter was achieved at the 60-minute time point after reversing mydriasis induced by phenylephrine and tropicamide. |
| Effect of Pigmentation on Constriction Rate | "Slightly slower" | Human subjects with brown irides vs. blue/green irides | This is a qualitative description; specific quantitative rates (e.g., mm/min) are not provided in the literature. |
| Effect of Pigmentation on Final Pupil Size | No significant effect | Human subjects | Eye color does not appear to alter the final pupil size achieved. |
Experimental Protocols & Methodologies
Protocol: Comparative Efficacy of 0.5% this compound in Albino vs. Pigmented Rabbits
This protocol provides a standardized methodology for researchers to assess the influence of iris pigmentation on the pharmacodynamics of topical this compound.
-
Animal Model Selection:
-
Test Group: 10-12 pigmented rabbits (e.g., Dutch Belted).
-
Control Group: 10-12 albino rabbits (e.g., New Zealand White).
-
All animals should be healthy, of similar age and weight, and free of ocular abnormalities. Acclimate animals to the laboratory environment and handling procedures.
-
-
Procedure:
-
Baseline Measurement: In a room with controlled, low-level illumination, measure the baseline pupil diameter of both eyes of each rabbit using a calibrated infrared pupillometer. Record the average of three stable measurements.
-
Induction of Mydriasis (Optional but Recommended): To mimic the clinical use of this compound, first induce mydriasis. Instill one 25 µL drop of a standard mydriatic agent (e.g., 2.5% Phenylephrine) into the conjunctival sac of one designated eye per animal. Wait for maximal pupil dilation (typically 30-45 minutes).
-
Mydriatic Baseline: Once pupils are fully dilated, re-measure the pupil diameter to establish the pre-treatment (mydriatic) baseline.
-
This compound Administration: Administer two 25 µL drops of 0.5% this compound solution to the mydriatic eye, with the drops spaced 5 minutes apart. The contralateral eye can serve as an untreated control.
-
Post-Administration Monitoring: Measure the pupil diameter of both eyes at 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-administration.
-
Data Analysis: For each group (albino vs. pigmented), calculate the mean change in pupil diameter from the mydriatic baseline at each time point. Compare the rates of constriction and the time to reach 50% of the total constriction between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key mechanisms and processes involved in this compound research.
References
Validation & Comparative
A Comparative Analysis of Dapiprazole and Pilocarpine for Miosis Induction
For Immediate Release
This guide provides a comprehensive comparison of the mechanisms of action of dapiprazole and pilocarpine, two pharmacological agents used to induce miosis, or constriction of the pupil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct signaling pathways, supported by quantitative data from clinical studies and detailed experimental protocols.
Introduction
This compound and pilocarpine are both effective miotic agents, but they achieve this effect through fundamentally different physiological pathways. This compound acts as an antagonist to the sympathetic nervous system's control over pupillary dilation, while pilocarpine functions as an agonist, stimulating the parasympathetic nervous system to induce pupillary constriction. Understanding these contrasting mechanisms is crucial for their appropriate clinical and research applications.
Mechanism of Action: A Tale of Two Pathways
The size of the pupil is dynamically controlled by the interplay of two muscles within the iris: the iris dilator (radial) muscle and the iris sphincter (circular) muscle. The sympathetic nervous system innervates the dilator muscle, causing mydriasis (pupil dilation), while the parasympathetic nervous system innervates the sphincter muscle, leading to miosis.
This compound: The Sympathetic Antagonist
This compound is an alpha-1 adrenergic receptor antagonist.[1] It induces miosis by blocking the alpha-1 adrenergic receptors located on the iris dilator muscle.[1] This blockade prevents the muscle from contracting in response to sympathetic stimulation, leading to a passive constriction of the pupil as the opposing sphincter muscle's tone becomes dominant. This compound's action is primarily on the dilator muscle and it does not have a significant effect on the ciliary muscle, which is involved in accommodation (focusing).[1]
References
Comparative Efficacy of Dapiprazole and Moxisylyte in Mydriasis Reversal: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Dapiprazole and moxisylyte (also known as thymoxamine) for the reversal of pharmacologically induced mydriasis. Both are alpha-adrenergic blocking agents that produce miosis by affecting the dilator muscle of the iris.[1][2] While both drugs have demonstrated effectiveness in returning the pupil to its pre-dilated state, this guide synthesizes available experimental data to aid researchers, scientists, and drug development professionals in understanding their comparative performance.[1]
Mechanism of Action
This compound and moxisylyte share a similar mechanism of action.[1] They are selective alpha-1 adrenergic antagonists. Mydriasis is often induced by adrenergic agonists (like phenylephrine) that stimulate the alpha-adrenergic receptors on the iris dilator muscle, causing it to contract and enlarge the pupil. This compound and moxisylyte competitively block these receptors, leading to the relaxation of the dilator muscle and subsequent pupillary constriction (miosis).[2]
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound and moxisylyte are limited in the available literature. The following tables summarize quantitative data from separate studies. It is important to consider the differences in experimental conditions, such as the mydriatic agent used and the concentration of the reversal agent, when interpreting these results.
Table 1: Efficacy of this compound in Mydriasis Reversal
| Mydriatic Agent(s) Used | This compound Concentration | Key Efficacy Results | Study Reference |
| Tropicamide 1% & Phenylephrine 2.5% | 0.5% | Significant difference in the decrease in pupil size between the this compound-treated eye and the control eye. | Allinson et al., 1990 |
| Phenylephrine 2.5% or 10%, Tropicamide 0.5% | Not specified | Effective for reversing mydriasis from phenylephrine; partially effective for tropicamide. | Nyman & Keates, 1990 |
| Tropicamide 0.5% & Phenylephrine 10% | 0.5% | When combined with pilocarpine 2%, induced miosis significantly faster than either drug alone. | D'Andrea et al. |
| Post-Cataract Surgery Mydriasis | 0.25% and 0.5% (intracameral) | Significant reversal of mydriasis, with 0.25% and 0.5% concentrations showing similar effectiveness. | Ponte et al., 1991 |
Table 2: Efficacy of Moxisylyte (Thymoxamine) in Mydriasis Reversal
| Mydriatic Agent(s) Used | Moxisylyte Concentration | Key Efficacy Results | Study Reference |
| Phenylephrine 2.5% | 0.1% | Reversed mydriasis in 90% of eyes within one hour; completely reversed in 63% of eyes. | Hersch & Sixta, 1990 |
| Phenylephrine 2.5% | 0.1% | Treated eyes returned to baseline pupil diameter in a mean of 2.2 hours versus 5.2 hours for placebo. | Hersch & Skuta, 1990 |
| Phenylephrine | Not specified | Constricted the pupil to its original size in less than 30 minutes. | Saheb et al., 1982 |
| Scopolamine 0.25%, Tropicamide 1%, & Phenylephrine 10% | 0.02% (intracameral) | Mean pupillary constriction of 1.53 +/- 0.80 mm at 5 minutes post-treatment. | Behrendt & Werry, 1991 |
Experimental Protocols
The methodologies for evaluating the efficacy of mydriasis reversal agents generally follow a consistent pattern across studies. Below is a detailed description of a typical experimental protocol.
1. Subject Recruitment and Baseline Measurements:
-
Healthy volunteers with no ocular pathology are recruited.
-
Inclusion criteria often specify a certain age range and may exclude individuals with known allergies to the study drugs.
-
Baseline measurements are taken, including pupil diameter (under specific lighting conditions, e.g., scotopic, mesopic, photopic), accommodative amplitude, and intraocular pressure.
2. Induction of Mydriasis:
-
A standardized mydriatic agent or combination of agents is administered to both eyes of each subject. Common agents include phenylephrine (an adrenergic agonist) and tropicamide (a parasympatholytic).
-
A sufficient waiting period (e.g., 30-60 minutes) is allowed for the mydriatic effect to reach its peak.
3. Administration of Reversal Agent:
-
Subjects are randomized to receive the reversal agent (this compound or moxisylyte) in one eye and a placebo in the contralateral eye (control). This is a common double-masked, paired-comparison design.
-
The dosage and concentration of the reversal agent are administered as per the study protocol. For example, this compound 0.5% eye drops or moxisylyte 0.1% solution.
4. Post-Administration Monitoring and Data Collection:
-
Pupil diameter and other relevant ocular parameters are measured at regular intervals (e.g., 30, 60, 120, and 180 minutes) after instillation of the reversal agent.
-
Adverse effects, such as conjunctival injection (redness), burning or stinging upon instillation, and ptosis, are recorded at each time point.
5. Data Analysis:
-
The change in pupil diameter from the dilated state is calculated for both the treated and control eyes.
-
Statistical analysis (e.g., t-tests, ANOVA) is used to determine the significance of the difference in miotic effect between the drug and placebo.
-
The time taken for the pupil to return to its baseline diameter is also a key endpoint.
Side Effect Profile
Both this compound and moxisylyte are associated with local ocular side effects.
-
This compound: The most common side effect is conjunctival injection, which can last for about 20 minutes in over 80% of patients. Burning on instillation is reported in approximately half of all patients. Other potential side effects include ptosis, lid erythema, lid edema, itching, and browache.
-
Moxisylyte (Thymoxamine): Mild, transient ocular irritation upon instillation has been reported in about 50% of subjects.
Conclusion
Both this compound and moxisylyte are effective alpha-adrenergic antagonists for the reversal of pharmacologically induced mydriasis. Published data indicate that both drugs can significantly reduce pupil size and shorten the recovery time from mydriasis compared to a placebo. The mechanism of action for both is considered to be the same.
A definitive statement on superior efficacy is challenging without direct comparative, head-to-head clinical trials. The choice between these agents may depend on factors such as formulation availability, cost, and the specific side effect profile in individual patients. Researchers designing future studies in this area should consider a direct comparison of these two agents under identical experimental conditions to provide a clearer understanding of their relative performance.
References
Dapiprazole's Efficacy in Restoring Accommodation Following Tropicamide-Induced Cycloplegia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of dapiprazole's effect on the recovery of accommodation after cycloplegia induced by tropicamide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of ophthalmology. The following sections detail the available experimental data, outline the methodologies used in key studies, and illustrate the underlying physiological mechanisms.
Data Presentation
Numerous studies have qualitatively confirmed that this compound, an alpha-adrenergic antagonist, significantly accelerates the return of accommodative function after it has been pharmacologically suppressed by the muscarinic antagonist tropicamide. However, a comprehensive meta-analysis is limited by the lack of publicly available, detailed quantitative data in tabular format presenting mean accommodative amplitude with standard deviations at various time points post-instillation. The available literature consistently reports a statistically significant difference in the recovery of accommodation in eyes treated with this compound compared to placebo-treated controls.
For instance, a notable study demonstrated that the magnitude of the accommodative response to this compound was significant (p < 0.001) based on an area under the curve analysis. The accommodative amplitude was consistently greater in this compound-treated eyes at all observation points, starting as early as 15 minutes after instillation of the drug (p < 0.005)[1]. Another study supported these findings, showing a faster recovery of accommodation and a return to comfortable reading ability in approximately 43 minutes with this compound versus 66 minutes without it.
Experimental Protocols
The following is a synthesized experimental protocol based on methodologies reported in key clinical trials investigating the effects of this compound on accommodation after tropicamide administration.
Objective: To evaluate the efficacy of this compound in accelerating the recovery of accommodative amplitude following tropicamide-induced cycloplegia.
Study Design: A randomized, placebo-controlled, double-masked, crossover study is a common and robust design for this type of investigation.
Participant Population:
-
Healthy adult volunteers with no history of ocular pathology.
-
Age-matched subjects to account for age-related changes in accommodation.
-
Exclusion criteria would typically include hypersensitivity to any of the study drugs, pre-existing accommodative or pupillary dysfunction, and use of any medications that could interfere with the study's outcomes.
Procedure:
-
Baseline Measurements: Baseline accommodative amplitude and pupil diameter are measured in both eyes of each participant.
-
Induction of Cycloplegia: One to two drops of 0.5% or 1.0% tropicamide solution are instilled into each eye.
-
Confirmation of Cycloplegia: After a waiting period of approximately 30 minutes, the successful induction of cycloplegia is confirmed by measuring the residual accommodative amplitude and pupil dilation.
-
Randomized Treatment: One eye is randomly assigned to receive this compound (typically 0.5% solution), and the contralateral eye receives a placebo (the vehicle of the this compound solution). The administration is double-masked, meaning neither the participant nor the investigator is aware of which eye received the active drug.
-
Post-instillation Measurements: Accommodative amplitude and pupil diameter are measured in both eyes at standardized time intervals (e.g., 15, 30, 60, 120, and 180 minutes) after the instillation of this compound or placebo. To isolate the effect on accommodation from the effect of pupil constriction (and increased depth of field), accommodative amplitude can be measured through a standard 3 mm artificial pupil[1].
Outcome Measures:
-
Primary Outcome: The change in accommodative amplitude (in diopters) from the post-tropicamide baseline at each time point.
-
Secondary Outcomes:
-
The time required to return to a pre-determined level of functional accommodation (e.g., the ability to read a standard near-vision chart).
-
The change in pupil diameter over time.
-
The incidence of any adverse events, such as conjunctival hyperemia (redness).
-
Statistical Analysis:
-
Paired t-tests or repeated measures ANOVA can be used to compare the changes in accommodative amplitude between the this compound-treated and placebo-treated eyes at each time point.
-
The area under the curve for the accommodative response over time can be calculated and compared between the two groups.
Mandatory Visualization
To understand the pharmacological basis of this compound's effect on accommodation post-tropicamide, it is essential to visualize the relevant signaling pathways and the experimental workflow.
References
A Comparative Guide to Dapiprazole and Acetylcholine for Pupillary Miosis in Cataract Surgery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Miotic Agents in Ophthalmic Surgery
Mechanism of Action: A Tale of Two Muscles
The human iris comprises two muscles that control the pupil's diameter: the sphincter pupillae, which constricts the pupil, and the dilator pupillae, which widens it. Dapiprazole and acetylcholine exert their effects by acting on these opposing muscles through distinct signaling pathways.
Acetylcholine: As a direct-acting parasympathomimetic agent, acetylcholine mimics the action of the natural neurotransmitter. It binds to and activates M3 muscarinic receptors on the sphincter pupillae muscle. This activation initiates a signaling cascade that leads to muscle contraction and, consequently, rapid and profound miosis.[1]
This compound: this compound functions as an alpha-1 adrenergic receptor antagonist.[2] It competitively blocks the alpha-1 adrenergic receptors located on the dilator pupillae muscle. By inhibiting the sympathetic tone that keeps the dilator muscle contracted, this compound allows the muscle to relax. This relaxation, in conjunction with the unopposed action of the sphincter muscle, results in pupillary constriction.
Performance Comparison: Efficacy and Clinical Characteristics
Direct head-to-head clinical trials providing comprehensive quantitative data on this compound versus acetylcholine for intraoperative miosis are limited. However, a key double-blind, randomized controlled trial by Ponte et al. (1991) compared 0.25% intraocular this compound with 1% intraocular acetylcholine for the reversal of mydriasis after cataract surgery.[3] This study, along with others focusing on each agent individually, allows for a comparative analysis.
| Feature | This compound (0.25% Intraocular) | Acetylcholine (1% Intraocular) |
| Primary Application | Reversal of mydriasis at the end of surgery.[3][4] | Induction of rapid, temporary miosis intraoperatively. |
| Onset of Action | Slower than acetylcholine. | Rapid, occurring promptly after administration. |
| Duration of Action | Longer-lasting miotic effect. | Short-lived, lasting approximately 10 minutes. |
| Mechanism | Alpha-1 adrenergic antagonist (relaxes iris dilator). | Cholinergic agonist (contracts iris sphincter). |
| Effect on IOP | Significant reduction in postoperative IOP rise. | Reduces incidence of postoperative IOP elevation. |
| Endothelial Cell Safety | No significant difference in endothelial cell loss compared to control. | Not specified in the comparative study, but generally considered safe for intraocular use. |
Quantitative Data on Miotic Efficacy
The following table summarizes quantitative data on the miotic efficacy of each drug, compiled from separate studies due to the limited availability of complete data from direct comparative trials.
| Parameter | This compound (0.25%) | Acetylcholine (1%) | Data Source |
| Indication | Reversal of Mydriasis | Induction of Miosis | N/A |
| Pre-Drug Pupil Diameter (mm) | Not specified in comparative abstract | 7.1 (± 0.57) | de-Almeida-Sabbaga et al., 2017 |
| Post-Drug Pupil Diameter (mm) | Significant reversal of mydriasis | 3.4 (± 0.66) at 2 mins | de-Almeida-Sabbaga et al., 2017 |
| Mean Pupil Size at 2 mins | Not specified in comparative abstract | 4.3 (± 0.9) to 4.7 (± 1.0) | Lundberg & Behndig, 2013 |
| Time to Max Action | Slower than acetylcholine | 64 seconds (± 8) | de-Almeida-Sabbaga et al., 2017 |
Note: The data for this compound and Acetylcholine are from different studies and are not from a direct head-to-head comparison in the same patient population. The Ponte et al. (1991) study on this compound confirmed a significant miotic effect for the 0.25% and 0.5% concentrations but did not provide specific pupil diameter measurements in the abstract.
Experimental Protocols
Key Comparative Study Protocol: Ponte et al. (1991)
The primary comparative study provides a robust framework for understanding the relative performance of these agents.
-
Study Design: A double-blind, randomized controlled trial.
-
Patient Population: 90 patients undergoing extracapsular cataract extraction with IOL implantation.
-
Treatment Groups:
-
This compound Group (n=30): Received 0.25% intraocular this compound.
-
Acetylcholine Group (n=30): Received 1% intraocular acetylcholine.
-
Control Group (n=30): Received a balanced salt solution.
-
-
Method of Administration: The drug was injected intracamerally after IOL implantation and before suturing.
-
Primary Outcome Measures:
-
Pupillary Diameter: Measured immediately before and a few minutes after drug injection, and then at 2, 4, and 8 hours post-surgery.
-
Intraocular Pressure (IOP): Measured the day before surgery and at 6 and 24 hours post-surgery using Goldmann tonometry.
-
-
Safety Outcome Measure: Endothelial cell count was performed before surgery and at 1 and 4 months post-surgery.
Representative Acetylcholine Study Protocol: de-Almeida-Sabbaga et al. (2017)
This study provides specific quantitative data on acetylcholine's efficacy.
-
Study Design: Prospective efficacy study.
-
Patient Population: 30 patients undergoing phacoemulsification cataract surgery.
-
Intervention: All patients received 0.2 ml of 1% acetylcholine chloride irrigated into the anterior chamber at the end of surgery.
-
Outcome Measures:
-
Pupillary Diameter: Measured immediately before surgery, immediately before acetylcholine administration (after IOL implantation), and 2 minutes after administration.
-
Time to Maximum Action: Recorded.
-
Postoperative IOP: Measured on the first postoperative day.
-
Workflow in Cataract Surgery
The distinct properties of this compound and acetylcholine lead to their use at different stages of the cataract surgery workflow. Acetylcholine is used intraoperatively for immediate miosis, while this compound is used at the very end of the procedure to reverse the mydriatic agents used to dilate the pupil for the surgery itself.
Conclusion
This compound and acetylcholine are both effective miotics used in the context of cataract surgery, but they are not interchangeable. Their distinct pharmacological profiles dictate their specific roles.
-
Acetylcholine is the agent of choice for inducing rapid, transient intraoperative miosis . Its fast onset is ideal for quickly constricting the pupil after IOL implantation to facilitate the final stages of surgery.
-
This compound serves as an effective agent for the reversal of mydriasis , offering a slower onset but a more sustained miotic effect. Its mechanism of relaxing the dilator muscle provides an alternative pathway to achieve miosis.
For drug development professionals, the key takeaway is the differing clinical needs within a single surgical procedure. While acetylcholine fulfills the need for speed, the longer duration of action and the alternative mechanism of this compound could be advantageous in specific clinical scenarios, such as managing postoperative IOP spikes or in patients with particular sensitivities. Future research could explore formulations that combine the rapid onset of a cholinergic agonist with the sustained effect of an alpha-adrenergic antagonist to optimize pupillary control throughout the perioperative period.
References
- 1. Miochol E, (acetylcholine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Reversal of mydriasis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraocular this compound for the reversal of mydriasis after extracapsular cataract extraction with intraocular lens implantation. Part II: Comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraocular this compound for the reversal of mydriasis after extracapsular cataract extraction with intraocular lens implantation. Part I: Dose-response correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Dapiprazole and brimonidine for pupillary constriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Dapiprazole and Brimonidine, two pharmacological agents utilized for their effects on pupillary size. The following sections detail their mechanisms of action, comparative efficacy in inducing miosis, and relevant experimental data to inform research and development in ophthalmology.
Mechanism of Action
This compound and Brimonidine induce pupillary constriction through distinct molecular pathways targeting the autonomic nervous system's control of the iris muscles.
This compound , an alpha-1 adrenergic antagonist, primarily acts on the iris dilator muscle.[1] By blocking the alpha-1 adrenergic receptors on this muscle, this compound inhibits sympathetically mediated mydriasis (pupil dilation), allowing the parasympathetically controlled iris sphincter muscle to dominate, resulting in miosis (pupil constriction).[2] It does not have a significant effect on the ciliary muscle, thus avoiding changes in accommodation or anterior chamber depth.[1]
Brimonidine is a highly selective alpha-2 adrenergic agonist. Its miotic effect is primarily attributed to the stimulation of presynaptic alpha-2 receptors on sympathetic nerve endings in the iris. This activation inhibits the release of norepinephrine, the neurotransmitter that stimulates the iris dilator muscle. The reduction in norepinephrine leads to the relaxation of the dilator muscle and subsequent pupillary constriction. While primarily used for lowering intraocular pressure in glaucoma by reducing aqueous humor production and increasing uveoscleral outflow, its effects on the pupil are a notable secondary action.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways for this compound and Brimonidine in inducing miosis.
Comparative Efficacy: Quantitative Data
Clinical studies have directly compared the miotic efficacy of this compound and Brimonidine. The following tables summarize key quantitative findings.
Table 1: Reduction in Pupil Width Under Scotopic Conditions
| Time Point | Median Reduction with Brimonidine (mm) | Median Reduction with this compound (mm) |
| 20 minutes | 1.4 | 0.9 |
| 40 minutes | Maximum effect reached | Maximum effect reached |
| 180 minutes | Effect remained stable | Effect remained stable |
P < 0.001 for the miotic effect of both drugs compared to baseline.
Table 2: Comparative Miotic Effect and Tolerability
| Drug | Miotic Effect | Tolerability (Patient Reported) |
| Brimonidine Tartrate 0.20% | Best miotic effect of the three agents tested | Well tolerated |
| This compound 0.25% | Similar miotic effect to Brimonidine | Significant discomfort due to hyperemia and burning |
| Aceclidine 0.02% | No significant miotic effect | N/A |
Experimental Protocols
The data presented above were derived from studies employing rigorous methodologies. Below are detailed summaries of the experimental protocols from key comparative studies.
Study 1: Brimonidine versus this compound: Influence on pupil size at various illumination levels
-
Study Design: A randomized, prospective, intraindividual comparison study.
-
Subjects: 19 healthy volunteers with no ocular pathologies.
-
Intervention: Each subject received one drop of Brimonidine tartrate 2 mg/mL in one eye and one drop of this compound HCl 5 mg/mL in the contralateral eye.
-
Measurements: Pupil diameter was measured using an infrared binocular pupillometer before and at 20, 40, 60, and 180 minutes after drug application.
-
Illumination Conditions: Measurements were taken under scotopic (0.03 lux), low mesopic (0.82 lux), and high mesopic (6.4 lux) conditions.
-
Primary Endpoint: Intraindividual differences in the change of pupillary diameter between the two treatments.
Study 2: Aceclidine, brimonidine tartrate, and this compound: comparison of miotic effect and tolerability under different lighting conditions
-
Study Design: A prospective study.
-
Subjects: 60 eyes of 30 healthy volunteers.
-
Intervention: Single instillation of Aceclidine 0.02%, Brimonidine tartrate 0.20%, and this compound 0.25%. Each medication was tested after a washout period of at least 6 weeks.
-
Measurements: Pupil diameter was measured using an infrared pupillometer at baseline and at 30, 120, and 240 minutes post-instillation.
-
Illumination Conditions: Measurements were performed under scotopic, mesopic (4 lux), and photopic (50 lux) conditions.
-
Tolerability Assessment: Patients completed a questionnaire to grade the tolerability of each eyedrop using a subjective scoring system.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing the miotic effects of pharmacological agents.
Safety and Tolerability
-
This compound: Common side effects include conjunctival injection (redness) in over 80% of patients and a burning sensation upon instillation in about half of all patients. Other reported reactions (10-40% of patients) include ptosis, lid erythema, lid edema, chemosis, itching, punctate keratitis, corneal edema, browache, photophobia, and headaches. Notably, this compound is no longer available in the U.S., a decision based on its slow effect rather than safety concerns.
-
Brimonidine: Generally well-tolerated. In studies using low concentrations for reducing ocular redness, there were few ocular adverse events, all of which were mild to moderate. Higher concentrations used for glaucoma have been associated with ocular allergic reactions. Unlike non-selective alpha-1 agonists, Brimonidine does not appear to cause mydriasis.
Pharmacokinetics
-
This compound: Following topical administration, it penetrates the cornea and reaches high concentrations in ocular tissues. Systemic absorption is negligible. The rate of pupillary constriction can be slightly slower in individuals with brown irises compared to those with blue or green irises.
-
Brimonidine: After ocular administration, peak plasma concentrations are reached within 1 to 4 hours, and the systemic half-life is approximately 3 hours. It is primarily metabolized by the liver, and urinary excretion is the main route of elimination for the drug and its metabolites. Topical administration of Brimonidine 0.025% results in negligible systemic exposure.
Summary and Conclusion
Both this compound and Brimonidine effectively induce pupillary constriction, albeit through different pharmacological mechanisms.
-
Efficacy: Comparative studies suggest that Brimonidine may have a slightly stronger and more rapid miotic effect than this compound, particularly under scotopic conditions.
-
Mechanism: this compound acts as a direct antagonist at postsynaptic alpha-1 receptors on the iris dilator muscle, while Brimonidine acts as a presynaptic alpha-2 agonist, inhibiting norepinephrine release.
-
Tolerability: Brimonidine is generally better tolerated. This compound is associated with a high incidence of conjunctival injection and burning sensations.
-
Clinical Application: this compound was indicated for the reversal of iatrogenically induced mydriasis. Brimonidine is primarily used for lowering intraocular pressure in glaucoma, with its miotic properties being beneficial for managing night vision disturbances in post-refractive surgery patients.
For research and development purposes, Brimonidine presents a more favorable profile due to its superior tolerability and comparable, if not slightly better, miotic efficacy. The distinct mechanisms of action of these two drugs offer different strategic approaches to modulating pupil size, which can be leveraged in the development of new ophthalmic therapies.
References
Synergistic Miosis: A Comparative Analysis of Dapiprazole and Pilocarpine Combination Therapy
For researchers and professionals in drug development, the quest for potent and well-tolerated miotic agents is ongoing. This guide provides a comparative analysis of the synergistic miotic effects of a combination of dapiprazole and pilocarpine, juxtaposed with other miotic alternatives. The information is supported by available experimental data to aid in objective assessment.
The combination of this compound, an alpha-adrenergic antagonist, and pilocarpine, a parasympathomimetic agent, has been investigated for its potential to induce rapid and significant miosis. A key clinical trial demonstrated that the co-administration of 0.5% this compound and 2% pilocarpine results in a significantly faster pupillary constriction compared to the use of either drug alone, indicating an additive or synergistic effect[1]. This enhanced effect stems from their complementary mechanisms of action.
Mechanism of Action: A Dual Approach to Miosis
Pupil size is controlled by the interplay of two iris muscles: the sympathetically innervated radial dilator muscle and the parasympathetically innervated sphincter pupillae muscle.
-
This compound , as an alpha-1 adrenergic antagonist, induces miosis by blocking the receptors on the dilator muscle, leading to its relaxation.
-
Pilocarpine , a muscarinic receptor agonist, causes miosis by contracting the sphincter muscle.
The concurrent action on both muscles—relaxing the dilator and constricting the sphincter—results in a more pronounced and rapid miotic effect than can be achieved with a single agent.
References
Evaluating the Safety Profile of Dapiprazole in Comparison to Other Alpha-Blockers: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of the comparative safety, receptor selectivity, and experimental protocols of Dapiprazole and other alpha-adrenergic antagonists.
This guide provides a comprehensive evaluation of the safety profile of this compound, an alpha-blocker used ophthalmically to reverse mydriasis, in comparison to other alpha-adrenergic antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, receptor binding affinities, and detailed experimental methodologies to offer an objective comparison.
Executive Summary
This compound, administered as an ophthalmic solution, exhibits a safety profile characterized primarily by localized and transient ocular adverse events. Its negligible systemic absorption minimizes the risk of systemic side effects commonly associated with systemically administered alpha-blockers, such as orthostatic hypotension and dizziness. Comparative data suggests that while this compound is generally well-tolerated for its intended short-term use, other ophthalmic agents like Brimonidine may offer a better tolerability profile for certain applications. This compound's mechanism of action is rooted in its antagonist activity at alpha-1 adrenergic receptors, with a degree of selectivity for α1A and α1D subtypes over the α1B subtype. This guide delves into the quantitative safety data, receptor binding profiles, and the experimental methods used to evaluate these agents, providing a robust resource for preclinical and clinical researchers.
Comparative Safety Profile: Ocular and Systemic Adverse Events
The safety of this compound is primarily defined by its local administration, which results in a distinct and more favorable systemic safety profile compared to alpha-blockers administered systemically for conditions like hypertension and benign prostatic hyperplasia (BPH).
Ophthalmic Alpha-Blockers and Agonists: A Head-to-Head Comparison
Clinical studies have evaluated the adverse events associated with ophthalmic alpha-adrenergic modulators. The following table summarizes the incidence of common adverse events reported for this compound, the alpha-2 agonist Brimonidine, and the alpha-2 agonist Apraclonidine.
| Adverse Event | This compound (0.5%) | Brimonidine (0.1% - 0.2%) | Apraclonidine (0.5%) | Placebo |
| Ocular | ||||
| Conjunctival Injection/Hyperemia | >80%[1] | 10% - 20%[2] | - | - |
| Burning/Stinging | ~50%[1] | 5% - 9%[2] | - | - |
| Eye Pruritus (Itching) | 10% - 40%[1] | 10% - 20% | - | - |
| Ptosis | 10% - 40% | - | - | - |
| Lid Erythema/Edema | 10% - 40% | - | - | - |
| Chemosis | 10% - 40% | - | - | - |
| Punctate Keratitis | 10% - 40% | - | - | - |
| Corneal Edema | 10% - 40% | - | - | - |
| Browache | 10% - 40% | - | - | - |
| Photophobia | 10% - 40% | - | - | - |
| Allergic Conjunctivitis | - | 10% - 20% | 12.9% (leading to discontinuation) | - |
| Conjunctival Folliculosis | - | 5% - 9% | - | - |
| Ocular Allergic Reaction | - | 5% - 9% | - | - |
| Visual Disturbance/Blurred Vision | <10% | 5% - 9% | - | - |
| Eye Dryness | <10% | - | - | - |
| Tearing | <10% | - | - | - |
| Systemic | ||||
| Headache | 10% - 40% | - | <3% | - |
| Oral Dryness | - | 5% - 9% | ~10% | - |
| Hypertension | - | 5% - 9% | - | - |
| Dizziness | - | - | <3% | - |
| Somnolence/Fatigue | - | - | <3% | - |
Note: Direct comparison of percentages across different studies can be challenging due to variations in study design, duration, and patient populations. The data presented is for informational purposes to provide a general overview.
A comparative study reported that this compound 0.25% produced more side effects, including hyperemia and burning leading to significant discomfort, compared to Brimonidine tartrate 0.20%.
Systemic Alpha-Blockers: A Context for Ocular Safety
Systemic alpha-blockers, used for hypertension and BPH, have a well-documented profile of systemic adverse effects. While not a direct comparison for ophthalmic this compound due to the different administration route and dosage, understanding these effects provides a valuable context for the safety advantages of localized ocular delivery. A nationwide population-based cohort study suggested an increased risk of open-angle glaucoma among patients taking systemic α1-AR antagonists for lower urinary tract symptoms.
| Adverse Event | Incidence with Systemic Alpha-Blockers |
| Dizziness | Common |
| Orthostatic Hypotension | Common, especially with the first dose |
| Headache | Common |
| Asthenia (Weakness) | Common |
| Nasal Congestion | Common |
| Intraoperative Floppy Iris Syndrome (IFIS) | A known complication during cataract surgery |
This table provides a general overview of common side effects and is not exhaustive.
Mechanism of Action and Receptor Selectivity
The safety and efficacy of alpha-blockers are intrinsically linked to their affinity and selectivity for different adrenergic receptor subtypes.
This compound's Primary Signaling Pathway
This compound functions as an alpha-1 adrenergic receptor antagonist. In the eye, it blocks the alpha-1 receptors on the iris dilator muscle. This prevents the muscle from contracting, leading to pupillary constriction (miosis).
Receptor Binding Affinity and Selectivity Profile
The precise interaction of an alpha-blocker with different adrenergic receptor subtypes dictates its pharmacological and toxicological profile. The following table presents the binding affinities (pKi values) of this compound and other alpha-blockers for various adrenergic receptors. A higher pKi value indicates a higher binding affinity.
| Drug | α1A | α1B | α1D | α2A | α2B | α2C |
| This compound | 7.93 | 7.13 | 8.26 | Low Affinity | - | - |
| Prazosin | - | - | - | - | - | - |
| Doxazosin | High Affinity (non-selective for α1 subtypes) | High Affinity (non-selective for α1 subtypes) | High Affinity (non-selective for α1 subtypes) | - | - | - |
| Tamsulosin | Selective for α1A and α1D over α1B | Lower Affinity | Selective for α1A and α1D over α1B | - | - | - |
| Brimonidine | - | - | - | High Affinity | - | - |
| Apraclonidine | Agonist activity | - | - | Relatively selective agonist | Agonist activity | - |
This compound demonstrates a moderate selectivity for the α1A and α1D adrenoceptor subtypes over the α1B subtype. Studies have also shown that this compound has low affinity for α2, serotonin-1 (5-HT1), dopamine, beta, and opiate receptors. In contrast, Brimonidine and Apraclonidine are alpha-2 adrenergic agonists. Brimonidine is highly selective for the alpha-2 receptor, while Apraclonidine is a relatively selective alpha-2 agonist with some weak alpha-1 agonist activity.
Potential Off-Target Effects
The binding of a drug to receptors other than its primary target can lead to unexpected side effects. While this compound shows low affinity for several other receptor types, understanding the potential off-target signaling of other alpha-adrenergic agents is crucial for a comprehensive safety evaluation. For instance, Brimonidine's interaction with alpha-2 receptors can lead to systemic effects like dry mouth and fatigue. The off-target effects of Apraclonidine are thought to be related to its weak alpha-1 agonist activity.
Experimental Protocols
The evaluation of the safety and efficacy of ophthalmic drugs relies on standardized and rigorous experimental protocols, both in vitro and in vivo.
In Vitro Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity and selectivity of a drug for its target receptors. A common method is the radioligand binding assay.
Key Methodological Details:
-
Receptor Preparation: Membranes from cells or tissues expressing the target adrenergic receptor subtypes are isolated.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-prazosin for α1 receptors) is used.
-
Incubation: The membranes, radioligand, and a range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are incubated together to reach binding equilibrium. The incubation is typically performed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Separation: Bound radioligand is separated from the free radioligand, commonly by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Ocular Safety and Tolerability Studies
Animal models, particularly rabbits, are widely used to assess the ocular safety and tolerability of new ophthalmic formulations.
Typical Experimental Workflow:
-
Animal Model: New Zealand White rabbits are a common choice for ocular irritation studies.
-
Test Article Administration: A defined volume (e.g., 100-200 µL) of the test article (e.g., this compound solution) or a placebo is administered to the eye.
-
Clinical Observations: The eyes are examined at predetermined time points (e.g., pre-dose, and at various intervals post-dose) for signs of irritation.
-
Scoring: Ocular changes are scored using a standardized system, such as the Draize eye test or a modified version. Parameters assessed include:
-
Conjunctival redness (hyperemia), chemosis (swelling), and discharge.
-
Corneal opacity and area of involvement.
-
Iridial inflammation.
-
-
Slit-lamp Biomicroscopy: A slit-lamp is used for a detailed examination of the anterior segment of the eye.
-
Intraocular Pressure (IOP) Measurement: Tonometry is used to measure changes in IOP.
-
Histopathology: At the end of the study, ocular tissues may be collected for microscopic examination to assess for any cellular damage.
Conclusion
This compound's safety profile is favorable for its intended use as a short-term ophthalmic agent to reverse mydriasis. Its localized action and negligible systemic absorption are key advantages, mitigating the risks associated with systemic alpha-blockade. The primary adverse events are transient and confined to the eye, with conjunctival hyperemia and burning upon instillation being the most frequently reported.
From a pharmacological perspective, this compound's antagonist activity at alpha-1 adrenergic receptors, with some selectivity for α1A and α1D subtypes, provides a clear mechanism for its miotic effect. The lack of significant affinity for other adrenergic and non-adrenergic receptors contributes to its localized and predictable safety profile.
In comparison to other ophthalmic alpha-adrenergic modulators, such as Brimonidine, this compound may have a higher incidence of local irritation. For researchers and drug development professionals, the choice of an alpha-adrenergic agent will depend on the specific therapeutic goal, the desired duration of action, and the tolerability profile required for the target patient population. The data and methodologies presented in this guide offer a robust framework for making informed decisions in the development and evaluation of new ophthalmic therapies.
References
Cross-study analysis of Dapiprazole's efficacy in different mydriatic models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dapiprazole's effectiveness in reversing mydriasis induced by various pharmacological agents. The data presented is compiled from multiple clinical studies to offer a comprehensive overview of its performance in different mydriatic models.
This compound hydrochloride, an alpha-adrenergic antagonist, has been demonstrated to be effective in reversing iatrogenically induced mydriasis.[1] Its mechanism of action involves blocking the alpha-adrenergic receptors in the iris dilator muscle, leading to miosis.[1] This guide synthesizes findings from several studies to compare the efficacy of this compound across different mydriatic models, focusing on quantitative outcomes and experimental methodologies.
Comparative Efficacy of this compound
The effectiveness of this compound in reversing mydriasis varies depending on the mydriatic agent used. The following table summarizes the key quantitative findings from various studies.
| Mydriatic Agent(s) | Concentration(s) | This compound Concentration | Key Efficacy Findings | Study Reference(s) |
| Phenylephrine | 2.5% | 0.5% | A single drop of this compound was found to be as effective as a 2+2 drop regimen in reversing mydriasis.[2] No significant difference was observed between different this compound dosing regimens (1 drop vs. 1+1 drop vs. 2+2 drops).[2] | Nyman & Keates, 1990[3] |
| Phenylephrine | 2.5% and 10% | 0.5% | This compound was demonstrated to be safe and effective in reversing mydriasis induced by both concentrations of phenylephrine. | Nyman & Keates, 1990 |
| Tropicamide | 1% | 0.5% | This compound was effective in reversing mydriasis induced by tropicamide. | Ikoro et al., 2019 |
| Tropicamide | 0.5% | 0.5% | This compound was partially effective in reversing mydriasis induced by tropicamide alone. | Nyman & Keates, 1990 |
| Phenylephrine + Tropicamide | 2.5% + 1% | 0.5% | This compound 0.5% eye drops were shown to be effective and safe in reversing mydriasis induced by the combination of tropicamide and phenylephrine. A statistically significant reduction in pupil diameter was observed 60 minutes after instillation. | Allinson et al., 1990; Doughty & Lyle, 1992 |
| Phenylephrine + Tropicamide | 2.5% + 0.5% | 0.5% | This compound was partially effective in reversing mydriasis induced by the combination of phenylephrine and tropicamide. | Nyman & Keates, 1990 |
Experimental Protocols
The methodologies employed in the cited studies share common elements, providing a basis for comparison.
Subject Population
The studies primarily involved healthy adult volunteers, with some studies specifying age ranges between 18 and 40 years. Subjects were typically free of ocular disease.
Study Design
Many of the investigations were designed as double-masked, placebo-controlled, crossover studies. This design minimizes bias and allows for within-subject comparisons of treatment and placebo effects. In some studies, one eye of each subject served as a control.
Mydriasis Induction
Mydriasis was pharmacologically induced using commercially available ophthalmic solutions. The common agents and their concentrations included:
-
Phenylephrine: 2.5% or 10%
-
Tropicamide: 0.5% or 1%
-
Combination: 2.5% Phenylephrine and 1.0% Tropicamide
Typically, one to two drops of the mydriatic agent were instilled into the conjunctival sac of each eye. Pupil diameter was then measured at baseline and after a specified period (e.g., 60 minutes) to confirm mydriasis before the administration of this compound.
This compound Administration
This compound hydrochloride was administered as a 0.5% ophthalmic solution. The dosage regimens varied between studies, with some investigating different application protocols, such as a single drop, two drops administered five minutes apart, or a "2 + 2" regimen (two drops, followed by another two drops five minutes later).
Efficacy Measurement
The primary endpoint for efficacy was the change in pupil diameter from the mydriatic state. Measurements were typically taken at various time points after this compound administration (e.g., 30, 60, 120, and 180 minutes) to assess the time course of mydriasis reversal. Other functional parameters, such as the amplitude of accommodation and visual acuity, were also evaluated in some studies.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
Dapiprazole's Influence on Intraocular Pressure: A Comparative Analysis with Other Miotics
For Researchers, Scientists, and Drug Development Professionals
While primarily recognized for its miotic properties in reversing pharmacologically induced mydriasis, dapiprazole's effect on intraocular pressure (IOP) presents a nuanced profile. Unlike conventional miotics employed for glaucoma management, this compound generally does not exert a significant IOP-lowering effect in normotensive or hypertensive eyes. However, specific clinical scenarios reveal a noteworthy impact on IOP, particularly in postoperative settings and in patients with pigmentary dispersion syndrome. This guide provides a comprehensive comparison of this compound's effect on IOP with other miotics, supported by experimental data and detailed methodologies.
This compound's Mechanism of Action
This compound functions as an alpha-1 adrenergic receptor antagonist. In the eye, it specifically blocks the alpha-1 receptors on the iris dilator muscle. This action inhibits the muscle's contraction, leading to pupillary constriction (miosis). Crucially, this compound does not significantly affect the ciliary muscle, which is a primary target for traditional miotics like pilocarpine that lower IOP by increasing aqueous humor outflow through the trabecular meshwork.
Comparative Analysis of Intraocular Pressure Modulation
The following sections present quantitative data from clinical studies comparing the effects of this compound and other miotics on IOP in specific clinical contexts.
Postoperative Intraocular Pressure Regulation
A significant application of certain miotics is the management of transient IOP spikes following cataract surgery. A study by Ponte et al. compared the efficacy of intraocular this compound with acetylcholine in this setting.
Experimental Protocol: this compound vs. Acetylcholine Post-Cataract Surgery
-
Study Design: A double-blind, randomized clinical trial.
-
Participants: 90 patients undergoing extracapsular cataract extraction with intraocular lens implantation.
-
Measurements: IOP was measured using Goldmann tonometry the day before surgery and at 6 and 24 hours post-surgery.
-
Data Analysis: Comparison of mean IOP changes from baseline among the three groups.
Table 1: Comparison of this compound and Acetylcholine on Postoperative IOP
| Treatment Group | Mean Preoperative IOP (mmHg) | Mean 6-hour Postoperative IOP (mmHg) | Mean 24-hour Postoperative IOP (mmHg) |
| 0.25% this compound | 15.8 ± 2.1 | 17.2 ± 3.5 | 16.5 ± 2.8 |
| 1% Acetylcholine | 16.1 ± 2.3 | 17.9 ± 3.9 | 17.1 ± 3.1 |
| Control (Balanced Salt Solution) | 15.9 ± 2.2 | 22.5 ± 4.8 | 18.2 ± 3.6 |
Data extracted from Ponte F, et al. J Cataract Refract Surg. 1991.
The results indicated that both this compound and acetylcholine significantly mitigated the postoperative rise in IOP compared to the control group.
Management of IOP in Pigmentary Dispersion Syndrome
In patients with pigmentary dispersion syndrome, physical exercise can induce a temporary but significant increase in IOP due to the release of pigment from the iris. A study investigated the prophylactic effect of this compound in this patient population.
Experimental Protocol: this compound in Exercise-Induced Ocular Hypertension
-
Study Design: A prospective, crossover study.
-
Participants: Three young myopic males with pigmentary dispersion syndrome.
-
Intervention: Participants underwent 30 minutes of jogging on a treadmill. In the second phase of the study, the same exercise was performed after pre-treatment with 0.5% this compound eye drops (one drop administered 30, 20, and 10 minutes before exercise).
-
Measurements: IOP was measured 10 minutes after the completion of exercise in both phases.
-
Data Analysis: Comparison of post-exercise IOP with and without this compound pre-treatment.
Table 2: Effect of this compound on Exercise-Induced IOP Spikes in Pigmentary Dispersion Syndrome
| Condition | Mean Post-Exercise IOP (mmHg) ± SD |
| Without this compound Pre-treatment | 30.33 ± 8.73 |
| With 0.5% this compound Pre-treatment | 23.33 ± 3.44 |
Data from Mastropasqua L, et al. Int Ophthalmol. 1995.[1]
The study concluded that pre-treatment with this compound was effective in reducing the exercise-induced IOP spikes in these patients[1].
Comparative IOP-Lowering Efficacy of Other Miotics
For a broader context, it is useful to review the IOP-lowering effects of other miotics that are primarily used for glaucoma management.
Pilocarpine
Pilocarpine is a cholinergic agonist that lowers IOP by increasing aqueous humor outflow through the trabecular meshwork.
Table 3: IOP-Lowering Effect of Pilocarpine as Adjunctive Therapy
| Study Population | Baseline Condition | Intervention | Mean IOP Reduction |
| 27 patients with ocular hypertension or open-angle glaucoma | On stable prostaglandin analog monotherapy | Addition of 2% pilocarpine four times daily | Diurnal: 1.1 mmHgNocturnal: 1.1 mmHg |
| 31 eyes with uncontrolled primary open-angle glaucoma | On a mean of 4.0 baseline medications | Addition of 2% pilocarpine | 6.0 mmHg at 6 months |
Data from Liu et al. J Glaucoma. 2017 and Suwan et al. J Med Assoc Thai. 2021.
Brimonidine
Brimonidine is an alpha-2 adrenergic agonist that lowers IOP by decreasing aqueous humor production and increasing uveoscleral outflow.
Table 4: IOP-Lowering Effect of Brimonidine
| Study Population | Baseline IOP (mmHg) | Intervention | Mean IOP Reduction |
| 16 patients with normal-tension glaucoma | 17.1 ± 0.7 | 0.2% brimonidine twice daily | 3.2 mmHg |
| 186 patients with glaucoma or ocular hypertension | Not specified | 0.2% brimonidine twice daily | 6.5 mmHg (peak reduction) |
Data from Gandolfi et al. Eur J Ophthalmol. 2003 and Schuman et al. J Glaucoma. 1997.
Conclusion
This compound's role in modulating intraocular pressure is distinct from that of traditional miotics used in glaucoma therapy. While it does not typically produce a clinically significant reduction in IOP in most circumstances, its utility in preventing postoperative IOP spikes and mitigating exercise-induced ocular hypertension in patients with pigmentary dispersion syndrome is supported by clinical evidence. For researchers and drug development professionals, this compound serves as an interesting example of a miotic agent with a specialized, rather than a broad, application in IOP management. Further research may elucidate other specific conditions where its unique mechanism of action could be beneficial.
References
Dapiprazole's Efficacy in Reversing Mydriasis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dapiprazole's efficacy in reversing mydriasis induced by various pharmacological agents. The following sections detail the underlying mechanisms of action, present supporting experimental data from clinical studies, and outline typical experimental protocols.
This compound, an alpha-1 adrenergic antagonist, has been demonstrated to be effective in reversing mydriasis, particularly that induced by sympathomimetic agents. Its primary mechanism of action is the blockade of alpha-1 adrenergic receptors on the iris dilator muscle, leading to muscle relaxation and subsequent pupillary constriction (miosis).[1][2][3] This action counteracts the mydriatic effect of phenylephrine, a direct alpha-1 adrenergic agonist. This compound has also been studied for its ability to reverse mydriasis caused by parasympatholytic agents like tropicamide, which act by blocking muscarinic receptors on the iris sphincter muscle.
Comparative Efficacy of this compound
The effectiveness of this compound in reversing mydriasis varies depending on the inducing agent. Clinical studies have consistently shown its efficacy in counteracting the effects of phenylephrine. Its role in reversing tropicamide-induced mydriasis is also documented, although it is generally considered partially effective.[4]
Reversal of Phenylephrine-Induced Mydriasis
Phenylephrine induces mydriasis by directly stimulating the alpha-1 adrenergic receptors on the iris dilator muscle, causing it to contract. This compound, as a selective alpha-1 adrenergic antagonist, directly competes with phenylephrine at these receptor sites, leading to a dose-dependent reversal of mydriasis.
Reversal of Tropicamide-Induced Mydriasis
Tropicamide, a parasympatholytic agent, causes mydriasis by blocking muscarinic receptors on the iris sphincter muscle, leading to its relaxation. While this compound does not act on the iris sphincter muscle, its miotic effect on the iris dilator muscle can partially counteract the mydriasis induced by tropicamide.[4] Some studies suggest that the 2 plus 2 drop regimen of this compound is effective in reversing tropicamide-induced mydriasis.
Reversal of Mydriasis from Combined Agents
In clinical practice, a combination of a sympathomimetic and a parasympatholytic agent is often used to achieve maximum pupillary dilation. Studies have investigated the efficacy of this compound in reversing mydriasis induced by a combination of phenylephrine and tropicamide, showing a significant decrease in pupil size compared to placebo.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials on the efficacy of this compound in reversing mydriasis.
Table 1: Efficacy of this compound in Reversing Phenylephrine-Induced Mydriasis
| Mydriatic Agent | This compound Concentration | Study Design | Key Findings | Reference |
| 2.5% Phenylephrine | 0.5% | Double-masked, placebo-controlled, crossover | A single drop of this compound was as effective as a 2 + 2 drop regimen in reversing mydriasis. | |
| 10% Phenylephrine | 0.5% | Prospective study | Mean time to return to within 1 mm of initial pupil diameter was 44.3 ± 26.3 minutes. 86% of eyes returned to their initial pupil size within 1 hour. | |
| 2.5% and 10% Phenylephrine | Not Specified | Double-masked, crossover | This compound was safe and effective in reversing mydriasis produced by both concentrations of phenylephrine. |
Table 2: Efficacy of this compound in Reversing Tropicamide-Induced Mydriasis
| Mydriatic Agent | This compound Concentration | Study Design | Key Findings | Reference |
| 1% Tropicamide | Not Specified | Randomized, placebo-controlled | The 2 plus 2 drop regimen was effective in reversing mydriasis induced by tropicamide. | |
| 0.5% Tropicamide | Not Specified | Double-masked, crossover | This compound was partially effective in reversing mydriasis induced by tropicamide alone or in combination with 2.5% phenylephrine. | |
| Tropicamide (concentration not specified) | 0.5% | Clinical Trial, Controlled | This compound constricted the tropicamide-dilated pupil by 1 mm after 1 hour. |
Table 3: Efficacy of this compound in Reversing Mydriasis from Combined Agents
| Mydriatic Agents | This compound Concentration | Study Design | Key Findings | Reference |
| 1% Tropicamide and 2.5% Phenylephrine | 0.5% | Randomized Controlled Trial | A significant difference in the decrease in pupil size was observed between the this compound-treated eye and the control eye. |
Experimental Protocols
The following is a generalized experimental protocol based on common methodologies from clinical trials investigating the efficacy of this compound.
1. Subject Recruitment and Baseline Measurements:
-
Enroll healthy volunteers with no history of ocular pathology.
-
Record baseline pupil diameter in both eyes under standardized lighting conditions using a pupillometer.
-
Measure and record baseline visual acuity and intraocular pressure.
2. Induction of Mydriasis:
-
Instill one to two drops of the mydriatic agent (e.g., 2.5% or 10% phenylephrine, 0.5% or 1% tropicamide, or a combination) into the designated study eye(s).
-
Allow sufficient time for maximal pupil dilation to occur (typically 30-60 minutes).
-
Measure the maximally dilated pupil diameter.
3. Administration of this compound or Placebo:
-
In a double-masked, randomized fashion, instill one to two drops of 0.5% this compound hydrochloride solution or a placebo (vehicle) into the mydriatic eye(s). Some protocols may use a "2 plus 2" regimen where two drops are administered, followed by another two drops five minutes later.
4. Post-Treatment Monitoring and Data Collection:
-
Measure pupil diameter at regular intervals (e.g., every 15 or 30 minutes) for a predetermined duration (e.g., 2-4 hours) under the same standardized lighting conditions.
-
Record any adverse events, such as conjunctival hyperemia, stinging, or blurred vision.
-
Monitor visual acuity and intraocular pressure at specified time points post-instillation.
5. Data Analysis:
-
Calculate the mean change in pupil diameter from the maximally dilated state at each time point for both the this compound and placebo groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the efficacy of this compound to placebo.
-
Analyze the time course of mydriasis reversal.
Visualizing the Mechanisms and Workflows
To better understand the pharmacological interactions and the experimental process, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Dapiprazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dapiprazole, ensuring compliance with regulatory standards and promoting a secure working environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.
-
Lab Coat: A lab coat or protective clothing is recommended.[1][2]
In the event of a spill, contain the material and prevent it from entering drains or water courses.[1][3] Absorb spills with an inert, liquid-binding material such as diatomite or universal binders.[1] Following absorption, decontaminate surfaces and equipment by scrubbing with alcohol.
II. Regulatory Classification and Disposal Framework
This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, it is not subject to the reporting requirements of SARA Title III. However, all disposal must be conducted in accordance with prevailing local, state, and federal regulations.
Key Regulatory Considerations:
-
Federal Regulations: The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.
-
State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal. It is crucial to consult these local guidelines.
III. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration by a licensed, professional waste disposal company. This ensures complete destruction of the compound and minimizes environmental impact.
Disposal Workflow:
-
Segregation: Isolate this compound waste from other chemical waste streams.
-
Containerization: Place the waste in a suitable, clearly labeled, and sealed container.
-
Professional Disposal: Transfer the container to a licensed professional waste disposal service that utilizes incineration for pharmaceutical waste.
For trace amounts or contaminated materials (e.g., paper towels from a spill), follow the general guidelines for non-hazardous pharmaceutical waste if a professional disposal service is not immediately available and local regulations permit:
-
Render Unusable: Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules if applicable.
-
Seal: Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Dispose in Trash: Dispose of the sealed container in the household or laboratory trash.
Never flush this compound down the toilet or drain. Pharmaceuticals can contaminate water supplies as wastewater treatment plants are often not equipped to remove them.
IV. Toxicity Data
While not a direct disposal parameter, the acute toxicity data for this compound hydrochloride underscores the importance of careful handling to avoid accidental ingestion.
| Toxicity Data for this compound HCl | |
| Oral LD50 (Mouse) | 1189—2100 mg/kg |
| Oral LD50 (Rat) | 1189—2100 mg/kg |
| Oral LD50 (Rabbit) | 1189—2100 mg/kg |
| Source: Material Safety Data Sheet |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dapiprazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dapiprazole. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Form | Safety glasses with side shields or chemical splash goggles[1][2] | Chemically resistant gloves (e.g., nitrile)[1][2] | Lab coat[1] | NIOSH-approved respirator if ventilation is inadequate or dust is generated |
| Preparing Solutions | Chemical splash goggles or face shield | Chemically resistant gloves (e.g., nitrile) | Lab coat | Use in a well-ventilated area or chemical fume hood |
| Administering to Cell Cultures or Animals | Safety glasses with side shields or chemical splash goggles | Chemically resistant gloves (e.g., nitrile) | Lab coat | Not generally required if performed in a controlled environment like a biosafety cabinet |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy rubber gloves | Lab coat | NIOSH-approved self-contained breathing apparatus may be required depending on the spill size |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Chemically resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
Hazard Identification and Safety Precautions
This compound hydrochloride is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Do not eat, drink, or smoke when using this product.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a cool, dry, and well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Store locked up.
2. Preparation of this compound Solutions:
-
Perform all manipulations in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Wear all required PPE as outlined in the table above.
-
When dissolving the solid, add the powder to the solvent slowly to prevent splashing. If precipitation occurs, heating and/or sonication can be used to aid dissolution.
3. Experimental Use:
-
Handle all solutions containing this compound with care to avoid skin and eye contact.
-
Do not touch dropper tips to any surface to prevent contamination.
4. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain the spill and collect the material using an appropriate absorbent for liquids or by carefully sweeping up solids.
-
Transfer the collected material to a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
5. Disposal Plan:
-
Dispose of this compound waste and contaminated materials in accordance with federal, state, and local regulations.
-
The preferred method of disposal is incineration.
-
For unused medicine, it is recommended to use a drug take-back program if available.
-
If a take-back program is not accessible, mix the compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash.
-
Ensure all personal information is removed from labels before disposing of containers.
Emergency First Aid Procedures
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical attention.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
